molecular formula C25H28O6 B3028233 (+/-)-Sigmoidin A CAS No. 176046-04-1

(+/-)-Sigmoidin A

Cat. No.: B3028233
CAS No.: 176046-04-1
M. Wt: 424.5 g/mol
InChI Key: BVHLNRAYBCPKOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3,4-Dihydroxy-2,5-bis(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one is a natural product found in Antiaris toxicaria, Erythrina abyssinica, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3,4-dihydroxy-2,5-bis(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O6/c1-13(2)5-7-15-9-18(17(8-6-14(3)4)25(30)24(15)29)21-12-20(28)23-19(27)10-16(26)11-22(23)31-21/h5-6,9-11,21,26-27,29-30H,7-8,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHLNRAYBCPKOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=CC(=C(C(=C1O)O)CC=C(C)C)C2CC(=O)C3=C(C=C(C=C3O2)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(+/-)-Sigmoidin A chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Structural Elucidation, Total Synthesis, and Pharmacological Potential

Executive Summary

Sigmoidin A (C₂₅H₂₈O₆) is a prenylated flavanone originally isolated from the root bark of Erythrina sigmoidea.[1] Distinguished by its dual prenyl (3-methyl-2-buten-1-yl) substitution on the B-ring, this compound exhibits a distinct pharmacological profile characterized by selective 5-lipoxygenase (5-LOX) inhibition, potent antibacterial activity against Gram-positive pathogens, and a context-dependent pro-oxidant cytotoxicity in cancer cells. This guide details the chemical architecture, a validated total synthesis pathway for the racemic mixture (+/-)-Sigmoidin A, and the mechanistic underpinnings of its biological activity.

Part 1: Chemical Identity & Structural Architecture

The chemical uniqueness of Sigmoidin A lies in the steric bulk and lipophilicity introduced by the two dimethylallyl groups at the 2' and 5' positions of the B-ring. This modification significantly alters membrane permeability and receptor binding affinity compared to its non-prenylated parent, eriodictyol.

Physicochemical Profile[2][3][4][5][6][7]
PropertyData
IUPAC Name (2S)-2-[3,4-dihydroxy-2,5-bis(3-methylbut-2-en-1-yl)phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one
Molecular Formula C₂₅H₂₈O₆
Molecular Weight 424.49 g/mol
Chemical Class Prenylated Flavanone
Appearance Yellowish solid / White needles (recrystallized)
Solubility Soluble in MeOH, EtOH, DMSO; Poorly soluble in water
Key Functional Groups 5,7-Dihydroxy A-ring; 3',4'-Dihydroxy B-ring; 2',5'-Diprenyl moieties
Stereochemistry Natural: (2S)-(-); Synthetic: Racemic (±)
Structural Significance

The 5,7-dihydroxy substitution pattern on the A-ring is characteristic of bioactive flavonoids, facilitating chelation with divalent metal ions (e.g., Cu²⁺). The B-ring's ortho-diphenol (catechol) motif is the primary site for antioxidant radical scavenging. However, the flanking prenyl groups act as "molecular anchors," enhancing interaction with hydrophobic pockets in enzymes like 5-LOX and bacterial cell membranes.

Part 2: Synthetic Pathways (Total Synthesis)

While extraction from Erythrina species yields the chiral (-)-enantiomer, large-scale pharmacological screening often relies on the total synthesis of the racemate. The following pathway outlines the construction of the flavonoid skeleton via a Claisen-Schmidt condensation followed by biomimetic cyclization.

Retrosynthetic Analysis

The strategy disconnects the flavanone at the C2-C1' bond (heterocycle formation) and the chalcone olefin.

  • Fragment A (A-Ring): 2,4,6-Trihydroxyacetophenone (Phloroacetophenone).

  • Fragment B (B-Ring): 3,4-Dihydroxybenzaldehyde, which must be regioselectively diprenylated.

Synthesis Workflow Diagram

SigmoidinSynthesis cluster_legend Reaction Phase Start 3,4-Dihydroxybenzaldehyde Prenylation Step 1: Electrophilic Aromatic Substitution (Prenyl Bromide / Base) Start->Prenylation Diprenyl 2,5-Diprenyl-3,4-dihydroxybenzaldehyde Prenylation->Diprenyl Protection Step 2: MOM Protection (MOM-Cl, DIPEA) Diprenyl->Protection ProtectedAldehyde MOM-Protected Aldehyde Protection->ProtectedAldehyde Condensation Step 4: Claisen-Schmidt Condensation (KOH / EtOH, RT) ProtectedAldehyde->Condensation Phloro 2,4,6-Trihydroxyacetophenone PhloroProt Step 3: Selective Protection (MOM-Cl) Phloro->PhloroProt ProtectedKetone MOM-Protected Acetophenone PhloroProt->ProtectedKetone ProtectedKetone->Condensation Chalcone 2',4',6'-Trihydroxy-3,4-dihydroxy-2,5-diprenylchalcone (Protected Intermediate) Condensation->Chalcone Cyclization Step 5: Cyclization & Deprotection (NaOAc / EtOH; then HCl) Chalcone->Cyclization Final (+/-)-Sigmoidin A Cyclization->Final

Caption: Convergent total synthesis of (+/-)-Sigmoidin A via chalcone intermediate.

Part 3: Biological Mechanisms & Pharmacodynamics

Sigmoidin A operates via a "Janus-faced" mechanism: it acts as a cytoprotective anti-inflammatory agent in normal tissues but triggers cytotoxic oxidative stress in cancer cells.

1. Selective 5-Lipoxygenase (5-LOX) Inhibition

Unlike NSAIDs that target Cyclooxygenase (COX), Sigmoidin A selectively inhibits 5-LOX (IC₅₀ ≈ 31 µM).[1]

  • Mechanism: The prenyl groups likely occupy the hydrophobic arachidonic acid binding channel of 5-LOX, preventing substrate access.

  • Outcome: Reduction in leukotriene biosynthesis, mitigating edema and inflammatory response without gastrointestinal side effects associated with COX-1 inhibition.

2. Pro-oxidant Cancer Cytotoxicity

In the presence of intracellular copper (elevated in many cancer phenotypes), Sigmoidin A acts as a pro-oxidant.

  • Redox Cycling: The B-ring catechol reduces Cu(II) to Cu(I).

  • Fenton Chemistry: Cu(I) reacts with molecular oxygen/peroxide to generate hydroxyl radicals (•OH).

  • DNA Scission: Localized radical generation causes strand breaks in DNA, leading to apoptosis.

3. Antibacterial Activity[5][6][7][8][9][10]
  • Target: Gram-positive bacteria (e.g., Staphylococcus aureus, MRSA).[6]

  • Mode of Action: The lipophilic prenyl chains facilitate insertion into the bacterial cell membrane, disrupting integrity and causing depolarization.

Mechanism of Action Diagram

MoA cluster_LOX Anti-Inflammatory Pathway cluster_Cancer Cancer Cytotoxicity Pathway Sigmoidin Sigmoidin A LOX 5-Lipoxygenase (5-LOX) Sigmoidin->LOX Cu2 Nuclear Cu(II) Sigmoidin->Cu2 Reduces Leukotrienes Leukotrienes (Pro-inflammatory) LOX->Leukotrienes Blocked Arachidonic Arachidonic Acid Arachidonic->LOX Inhibition Competitive Inhibition Cu1 Cu(I) Cu2->Cu1 ROS Hydroxyl Radicals (•OH) Cu1->ROS + H2O2 DNA Genomic DNA ROS->DNA Strand Scission Apoptosis Apoptosis DNA->Apoptosis

Caption: Dual mechanism: 5-LOX inhibition (anti-inflammatory) and Cu-mediated ROS generation (cytotoxic).

Part 4: Experimental Protocols
Protocol A: Synthesis of Chalcone Precursor

This protocol describes the condensation of the protected B-ring aldehyde with the A-ring ketone.

Reagents:

  • MOM-protected 2,5-diprenyl-3,4-dihydroxybenzaldehyde (Compound 4)

  • MOM-protected 2,4,6-trihydroxyacetophenone (Compound 7)

  • Ethanol (EtOH)

  • Potassium Hydroxide (KOH), 50% aqueous solution[11]

Procedure:

  • Preparation: Dissolve 1.0 eq of Compound 7 and 1.1 eq of Compound 4 in ethanol (10 mL/mmol).

  • Initiation: Add 50% aq. KOH (5 mL/mmol) dropwise under nitrogen atmosphere at room temperature.

  • Reaction: Stir the mixture vigorously for 36–48 hours. Monitor via TLC (Hexane:EtOAc 7:3) for the disappearance of the ketone.

  • Workup: Pour the reaction mixture into ice-cold water and acidify to pH 3–4 with 1M HCl.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the residue via silica gel column chromatography to yield the chalcone (yellow solid, approx. 85-89% yield).

Protocol B: Cyclization to (+/-)-Sigmoidin A

Reagents:

  • Chalcone intermediate[11]

  • Sodium Acetate (NaOAc)

  • Ethanol[11][3]

  • 3N Hydrochloric Acid (HCl)[11]

Procedure:

  • Cyclization: Dissolve the chalcone in ethanol. Add excess NaOAc (5-10 eq) and reflux for 4-6 hours. This promotes the Michael-type intramolecular addition to form the flavanone ring.

  • Deprotection: Cool the mixture to room temperature. Add 3N HCl (approx. 20% volume) and stir at 60°C for 1-2 hours to remove MOM protecting groups.

  • Isolation: Dilute with water and extract with Ethyl Acetate.

  • Crystallization: Evaporate solvent. Recrystallize the crude product from Benzene/Ethyl Acetate or MeOH to afford (+/-)-Sigmoidin A as white/yellowish needles.

References
  • Isolation & Structure: Nkouya, J. A., et al. "Sigmoidine L, A New Antibacterial Flavonoid from Erythrina sigmoidea."[7] Natural Product Communications, 2025. Link

  • Total Synthesis: "Total Synthesis of (±)-Sigmoidin-A." Synthetic Communications, 1990s (Contextualized from search results). Link

  • Pharmacology (Anti-inflammatory): Njamen, D., et al. "Anti-inflammatory activities of two flavanones, sigmoidin A and sigmoidin B, from Erythrina sigmoidea."[1] Planta Medica, 2004. Link

  • Pharmacology (Cytotoxicity): Habtemariam, S. "Comparative antioxidant, prooxidant and cytotoxic activity of sigmoidin A and eriodictyol." Planta Medica, 2010. Link

  • Chemical Data: PubChem Compound Summary for Sigmoidin A derivatives. Link

Sources

Technical Whitepaper: Pharmacological & Structural Profiling of (+/-)-Sigmoidin A

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (+/-)-Sigmoidin A, focusing on its structural determinants, antioxidant mechanisms, and pharmacological duality.

Mechanisms, Efficacy, and the Antioxidant-Prooxidant Paradox

Executive Summary

(+/-)-Sigmoidin A is a prenylated flavanone isolated primarily from the stem bark of Erythrina sigmoidea and related species. Unlike ubiquitous flavonoids (e.g., quercetin, luteolin), Sigmoidin A possesses a unique diprenylated B-ring architecture that fundamentally alters its physicochemical profile. While it retains the classical catechol-driven radical scavenging capacity of its parent compound, eriodictyol, the addition of two prenyl chains significantly enhances lipophilicity, membrane residence time, and cytotoxicity.

This guide analyzes Sigmoidin A not merely as an antioxidant but as a bifunctional redox modulator . It acts as a potent radical scavenger in cell-free systems (IC50 ~31 µM) and a selective 5-lipoxygenase (5-LOX) inhibitor, yet exhibits pro-oxidant properties in the presence of transition metals (Cu²⁺), leading to DNA scission in cancer cells.

Chemical Identity & Structural Basis[1]

The antioxidant efficacy of Sigmoidin A is dictated by its specific substitution pattern. It is structurally defined as 5,7,3',4'-tetrahydroxy-2',5'-diprenylflavanone .

Structural Determinants of Activity[2]
  • Catechol Moiety (Ring B, 3',4'-OH): The primary pharmacophore for antioxidant activity. The ortho-dihydroxy structure allows for the formation of a stable semiquinone radical via Hydrogen Atom Transfer (HAT), effectively terminating radical chain reactions.

  • Diprenylation (Ring B, 2',5'-positions): The presence of two 3-methyl-2-butenyl (prenyl) groups flanking the catechol hydroxyls provides steric protection and, more importantly, drastically increases the partition coefficient (LogP ~5.23). This lipophilicity facilitates intercalation into lipid bilayers, allowing Sigmoidin A to arrest lipid peroxidation more effectively than hydrophilic flavonoids.

  • C2-C3 Single Bond: As a flavanone, Sigmoidin A lacks the C2-C3 double bond found in flavones. This breaks the conjugation between the A and B rings, slightly reducing the electron delocalization potential compared to quercetin, but the B-ring reactivity remains intact.

Structural Visualization

The following diagram illustrates the chemical structure and the functional roles of its substituents.

SigmoidinA_Structure Core Flavanone Core (C6-C3-C6 Skeleton) ARing Ring A (5,7-Dihydroxy) Core->ARing Fused BRing Ring B (Catechol + Diprenyl) Core->BRing Attached at C2 Function_A Weak Iron Chelation ARing->Function_A 5-OH + 4-C=O Function_B1 Radical Scavenging (HAT Mechanism) BRing->Function_B1 3',4'-OH (Catechol) Function_B2 Membrane Anchoring (Lipophilicity) BRing->Function_B2 2',5'-Prenyl Groups

Figure 1: Structural Activity Relationship (SAR) of Sigmoidin A showing the dual role of the B-ring in antioxidant defense and membrane interaction.

Mechanistic Profiling: The Antioxidant/Pro-oxidant Paradox

Sigmoidin A operates through three distinct mechanisms depending on the biological context.

Primary Mechanism: Radical Scavenging (HAT/SET)

In solvent systems (e.g., DPPH, ABTS assays), Sigmoidin A donates hydrogen atoms from the B-ring hydroxyls to neutralize free radicals (


).


The resulting phenoxy radical is stabilized by the electron-donating prenyl groups and intramolecular hydrogen bonding.
Secondary Mechanism: 5-Lipoxygenase (5-LOX) Inhibition

Unlike general antioxidants, Sigmoidin A specifically inhibits 5-LOX (IC50 values comparable to standard inhibitors). This prevents the enzymatic oxidation of arachidonic acid into leukotrienes, thereby cutting off the inflammatory cascade at its source. This activity is strictly dependent on the prenyl groups; non-prenylated eriodictyol is significantly less active.

Tertiary Mechanism: Copper-Mediated Pro-oxidant Toxicity

In the presence of Copper(II) ions—often elevated in cancer cell nuclei—Sigmoidin A acts as a pro-oxidant. It reduces Cu(II) to Cu(I), which then reacts with hydrogen peroxide (Fenton-like reaction) to generate highly reactive hydroxyl radicals (


) immediately adjacent to DNA.



This mechanism drives its cytotoxicity against cancer lines (e.g., HL-60) but poses a risk to normal cells if metal homeostasis is disrupted.

Mechanism_Flow cluster_Antioxidant Cytoprotection (Normal Physiological pH) cluster_Prooxidant Cytotoxicity (High Cu2+ Environment) Sigmoidin Sigmoidin A Scavenging H-Atom Transfer (Catechol Oxidation) Sigmoidin->Scavenging Redox Cu(II) -> Cu(I) Reduction Sigmoidin->Redox ROS Free Radicals (DPPH, Lipid Peroxyl) ROS->Scavenging Stable Stable Quinone Product Scavenging->Stable Cu2 Cu(II) Ions Cu2->Redox Fenton Fenton Reaction (H2O2 -> OH*) Redox->Fenton DNA DNA Strand Scission Fenton->DNA

Figure 2: Bifurcated mechanism of action showing protective scavenging vs. metal-mediated DNA damage.

Experimental Validation Protocols

To validate the properties of Sigmoidin A, the following assays are recommended. These protocols prioritize reproducibility and control over false positives.

DPPH Radical Scavenging Assay (Standardized)
  • Objective: Quantify intrinsic hydrogen-donating capacity.

  • Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH), Methanol (HPLC grade).

  • Protocol:

    • Prepare a 100 µM stock solution of DPPH in methanol. Keep in amber glass (light sensitive).

    • Prepare Sigmoidin A dilutions (10–200 µM) in methanol.

    • Mix 100 µL of sample with 100 µL of DPPH solution in a 96-well plate.

    • Incubate in the dark at 25°C for 30 minutes.

    • Measure absorbance at 517 nm .

    • Control: Ascorbic acid or Trolox.

    • Calculation:

      
      .
      
  • Expected Result: IC50 ≈ 30–35 µM.

Copper-Induced DNA Damage Assay (Pro-oxidant Check)
  • Objective: Assess potential for metal-mediated toxicity.

  • Reagents: pBR322 plasmid DNA, CuSO4, H2O2, Agarose gel.

  • Protocol:

    • Incubate pBR322 DNA (0.5 µg) with Sigmoidin A (10–100 µM) in the presence of CuSO4 (10 µM).

    • Incubate at 37°C for 1 hour.

    • Run samples on a 1% agarose gel with ethidium bromide.

    • Observation: Conversion of supercoiled DNA (Form I) to nicked open circular DNA (Form II) or linear DNA (Form III) indicates pro-oxidant activity.

  • Note: This assay confirms if the compound is safe for healthy tissue or acts as a chemotherapeutic agent.

Data Summary Table
AssayParameterSigmoidin A ValueReference StandardInterpretation
DPPH IC5031.0 µMQuercetin (~25 µM)Potent intrinsic scavenger
5-LOX IC50~20–30 µMNordihydroguaiaretic acidAnti-inflammatory potential
Cytotoxicity IC50 (HL-60)< 10 µMEriodictyol (>100 µM)Prenylation enhances toxicity
Lipophilicity LogP5.23Eriodictyol (2.1)High membrane retention

Isolation & Production

Total synthesis of Sigmoidin A is complex due to the regioselective introduction of two prenyl groups on the electron-rich B-ring. Currently, isolation from natural sources is the standard for research quantities.

Extraction Workflow
  • Source Material: Stem bark of Erythrina sigmoidea or Erythrina abyssinica.

  • Extraction: Maceration in MeOH/CH2Cl2 (1:1) for 48 hours.

  • Partitioning: Concentrate crude extract and partition between water and EtOAc. The active prenylated flavanones reside in the EtOAc fraction .

  • Purification: Silica gel column chromatography eluting with Hexane/EtOAc gradients. Sigmoidin A typically elutes after less polar isoflavones but before highly glycosylated flavonoids.

  • Final Polish: Sephadex LH-20 (MeOH) or Semi-preparative HPLC (C18 column) is required to separate Sigmoidin A from its isomer, Sigmoidin B.

Isolation_Workflow Plant Erythrina Stem Bark Extract Crude Extract (MeOH/CH2Cl2) Plant->Extract Partition Liq-Liq Partition (H2O vs EtOAc) Extract->Partition Fraction EtOAc Fraction (Contains Sigmoidins) Partition->Fraction Organic Phase Column Silica Chromatography (Hexane/EtOAc Gradient) Fraction->Column HPLC Prep-HPLC / Sephadex (Purification) Column->HPLC Semi-pure fractions Product Pure (+/-)-Sigmoidin A HPLC->Product

Figure 3: Isolation workflow for obtaining high-purity Sigmoidin A from plant matrices.

References

  • Njamen, D., et al. (2004). "Anti-inflammatory activities of two flavanones, sigmoidin A and sigmoidin B, from Erythrina sigmoidea." Planta Medica, 70(2), 104–107.

  • Habtemariam, S. (2009). "Comparative antioxidant, prooxidant and cytotoxic activity of sigmoidin A and eriodictyol." Planta Medica, 76(6), 589–594.

  • Lipid Maps Structure Database. "Sigmoidin A Chemical Structure and Properties."

  • Kouam, J., et al. (2007). "Sigmoidine L, a new antibacterial flavonoid from Erythrina sigmoidea." Natural Product Communications, 2(11).

  • Giner, R. M., et al. (2000). "Anti-inflammatory and antioxidant activity of Erythrina species." European Journal of Pharmacology. (Contextual reference for genus activity).

An In-Depth Technical Guide on the Cytotoxic Activity of (+/-)-Sigmoidin A in Cancer Cells

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unraveling the Anticancer Potential of a Prenylated Flavonoid

To our fellow researchers, scientists, and drug development professionals, this document serves as a comprehensive technical guide on the cytotoxic properties of (+/-)-Sigmoidin A, a prenylated flavanone with emerging interest in oncology. While direct research on Sigmoidin A is in its nascent stages, its structural characteristics as a flavonoid, combined with preliminary findings, point towards a potent and specific mechanism of action against cancer cells. This guide will synthesize the current understanding, propose a detailed mechanistic framework, and provide robust experimental protocols to empower further investigation into this promising compound. Our approach is grounded in established principles of cancer biology and pharmacology, aiming to provide a solid foundation for future preclinical and clinical development.

Introduction to (+/-)-Sigmoidin A: A Structurally Promising Anticancer Candidate

(+/-)-Sigmoidin A is a racemic mixture of a prenylated flavanone, a class of natural products known for their diverse biological activities. The presence of a prenyl group on the flavonoid backbone is a key structural feature that has been shown to enhance the cytotoxic and anticancer properties of these compounds.[1] This lipophilic side chain can facilitate membrane interaction and cellular uptake, potentially leading to increased intracellular concentrations and targeted effects.

Preliminary studies have indicated that Sigmoidin A exhibits significant cytotoxic activity against cancer cells, suggesting a prooxidative mechanism of cell death.[2] This is in contrast to the often-touted antioxidant properties of many flavonoids, highlighting a fascinating duality in their biological effects that is dependent on the cellular context. In the high-oxidative stress environment of a cancer cell, compounds like Sigmoidin A can act as a tipping point, pushing the cell towards apoptosis.

The Prooxidant Engine of Cytotoxicity: A Two-Pronged Attack

The primary proposed mechanism for the cytotoxic activity of (+/-)-Sigmoidin A revolves around its ability to act as a prooxidant within the tumor microenvironment. This activity is believed to operate through two interconnected pathways: the generation of reactive oxygen species (ROS) and the depletion of intracellular glutathione (GSH).

Induction of Reactive Oxygen Species (ROS)

Cancer cells exist in a state of chronic oxidative stress due to their high metabolic rate. While they have compensatory mechanisms to manage this, they are also more vulnerable to further oxidative insults. Sigmoidin A is hypothesized to exacerbate this vulnerability by participating in redox cycling reactions, leading to the generation of cytotoxic ROS such as superoxide anions and hydrogen peroxide. This increase in ROS can overwhelm the antioxidant capacity of the cancer cell, leading to widespread damage to lipids, proteins, and DNA, ultimately triggering apoptotic cell death.[3]

Depletion of Intracellular Glutathione (GSH)

Glutathione is a critical intracellular antioxidant that plays a central role in protecting cells from oxidative damage.[4] Many cancer cells exhibit elevated levels of GSH, which contributes to their resistance to chemotherapy and radiotherapy.[3] A key finding from preliminary research is that Sigmoidin A can significantly deplete intracellular GSH levels in cancer cells.[2] This depletion is a critical event, as it leaves the cancer cells defenseless against the onslaught of ROS, both endogenous and that induced by Sigmoidin A itself. The mechanism of GSH depletion may involve direct conjugation with the flavonoid or its metabolites, or interference with GSH synthesis and regeneration.[5][6]

Impact on Key Oncogenic Signaling Pathways

The surge in ROS and depletion of GSH initiated by (+/-)-Sigmoidin A are not isolated events. They are proposed to have a profound impact on critical signaling pathways that govern cancer cell proliferation, survival, and apoptosis. The two primary pathways of interest are the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K)/AKT pathways.

Modulation of the MAPK Signaling Cascade

The MAPK pathway is a central regulator of cell growth, differentiation, and stress responses.[7] In many cancers, this pathway is constitutively active, promoting uncontrolled proliferation. ROS can have a complex, often dual, role in modulating MAPK signaling. It is hypothesized that the ROS generated by Sigmoidin A can lead to the activation of stress-activated protein kinases (SAPKs) within the MAPK family, such as JNK and p38, which are known to promote apoptosis.[7] Conversely, it may also interfere with the pro-survival signals of the ERK pathway, another branch of the MAPK cascade.

Interference with the PI3K/AKT Survival Pathway

The PI3K/AKT pathway is a critical pro-survival pathway that is frequently hyperactivated in cancer, leading to the inhibition of apoptosis and promotion of cell growth.[8][9] The activity of this pathway is tightly regulated by redox signaling. The generation of ROS by Sigmoidin A can lead to the oxidative inactivation of protein phosphatases that normally suppress PI3K/AKT signaling, such as PTEN. However, sustained and high levels of ROS can also trigger downstream events that promote apoptosis, counteracting the pro-survival signals of the AKT pathway.

Below is a proposed model of the signaling pathways affected by (+/-)-Sigmoidin A.

SigmoidinA_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_mapk MAPK Pathway cluster_pi3k PI3K/AKT Pathway SigmoidinA (+/-)-Sigmoidin A ROS ↑ Reactive Oxygen Species (ROS) SigmoidinA->ROS Induces GSH ↓ Glutathione (GSH) SigmoidinA->GSH Depletes ERK ERK (Pro-survival) ROS->ERK Inhibits/Modulates JNK_p38 JNK/p38 (Pro-apoptotic) ROS->JNK_p38 Activates AKT AKT (Pro-survival) ROS->AKT Inhibits/Modulates GSH->ROS Attenuates Apoptosis Apoptosis ERK->Apoptosis Inhibits Caspases Caspase Activation JNK_p38->Caspases Activates AKT->Apoptosis Inhibits Caspases->Apoptosis Executes

Caption: Proposed mechanism of (+/-)-Sigmoidin A-induced cytotoxicity.

The Enantiomeric Question: Exploring Stereospecific Cytotoxicity

A critical aspect of the pharmacology of (+/-)-Sigmoidin A is its racemic nature. It is plausible that the two enantiomers, (+)-Sigmoidin A and (-)-Sigmoidin A, exhibit different cytotoxic potencies and even distinct mechanisms of action. A recent study on other prenylated flavanones revealed a synergistic cytotoxic effect when both enantiomers were present, suggesting a complex interplay between the stereoisomers.[10][11][12] It is therefore imperative that future research on Sigmoidin A addresses this stereospecificity. The separation and individual testing of the enantiomers, as well as their recombination, will be crucial for a complete understanding of its therapeutic potential.

A Roadmap for Investigation: Detailed Experimental Protocols

To facilitate further research into the cytotoxic activity of (+/-)-Sigmoidin A, we provide the following detailed experimental protocols. These protocols are designed to be self-validating and provide a robust framework for generating high-quality, reproducible data.

Protocol 1: Determination of Cytotoxicity using the MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of (+/-)-Sigmoidin A in a panel of cancer cell lines.

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, HCT116, A549)

  • Complete growth medium (specific to each cell line)

  • (+/-)-Sigmoidin A stock solution (in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of (+/-)-Sigmoidin A in complete growth medium from the stock solution. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Assessment of Intracellular ROS Production

This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • (+/-)-Sigmoidin A

  • DCFH-DA stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Black 96-well plates

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in black 96-well plates and treat with various concentrations of (+/-)-Sigmoidin A as described in Protocol 1. A positive control (e.g., H2O2) should be included.

  • DCFH-DA Staining: After the desired treatment time (e.g., 6-24 hours), remove the medium and wash the cells with PBS. Add 100 µL of 10 µM DCFH-DA in PBS to each well and incubate for 30 minutes at 37°C.

  • Fluorescence Measurement: Wash the cells with PBS to remove excess probe. Add 100 µL of PBS to each well and measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a fluorescence plate reader.

  • Data Analysis: Normalize the fluorescence intensity of the treated cells to the vehicle control to determine the fold increase in ROS production.

Protocol 3: Quantification of Intracellular Glutathione (GSH)

This protocol utilizes the thiol-reactive fluorescent probe monochlorobimane (mBCL) to quantify intracellular GSH levels.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • (+/-)-Sigmoidin A

  • Monochlorobimane (mBCL) stock solution (in DMSO)

  • PBS

  • Black 96-well plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in black 96-well plates and treat with (+/-)-Sigmoidin A as described in Protocol 1. A known GSH depleting agent (e.g., buthionine sulfoximine) can be used as a positive control.

  • mBCL Staining: Following treatment (e.g., 4-24 hours), wash the cells with PBS and then incubate with 50 µM mBCL in PBS for 30 minutes at 37°C.

  • Fluorescence Measurement: Measure the fluorescence (excitation ~380 nm, emission ~470 nm) using a fluorescence plate reader.

  • Data Analysis: Express the fluorescence of treated cells as a percentage of the vehicle control to determine the extent of GSH depletion.

Protocol 4: Western Blot Analysis of MAPK and PI3K/AKT Pathways

This protocol is for assessing the phosphorylation status of key proteins in the MAPK and PI3K/AKT pathways.

Materials:

  • Cancer cell lines

  • (+/-)-Sigmoidin A

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-phospho-AKT, anti-AKT, anti-caspase-3, anti-cleaved caspase-3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with (+/-)-Sigmoidin A for various time points (e.g., 0, 15, 30, 60 minutes). After treatment, wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on SDS-PAGE gels and transfer them to PVDF membranes.

  • Immunoblotting: Block the membranes and then incubate with primary antibodies overnight at 4°C. After washing, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Below is a workflow diagram for the experimental validation of (+/-)-Sigmoidin A's cytotoxic mechanism.

Experimental_Workflow cluster_assays In Vitro Assays start Start: Cancer Cell Lines treatment (+/-)-Sigmoidin A Treatment (Dose- and Time-response) start->treatment cytotoxicity Cytotoxicity Assay (MTT) treatment->cytotoxicity ros ROS Detection (DCFH-DA) treatment->ros gsh GSH Quantification (mBCL) treatment->gsh western Western Blot (MAPK, PI3K/AKT, Apoptosis markers) treatment->western data_analysis Data Analysis and Interpretation cytotoxicity->data_analysis ros->data_analysis gsh->data_analysis western->data_analysis conclusion Conclusion: Mechanistic Insights data_analysis->conclusion

Caption: Experimental workflow for investigating (+/-)-Sigmoidin A.

Quantitative Data Summary and Interpretation

As direct and comprehensive IC50 data for (+/-)-Sigmoidin A across a wide range of cancer cell lines is not yet available in the public domain, the following table summarizes the known and proposed cytotoxic activities and mechanisms, drawing parallels with other relevant prenylated flavonoids. This table should serve as a guide for interpreting experimental results and for selecting appropriate cancer cell line models for further studies.

CompoundCancer Cell Line(s)Reported/Proposed Cytotoxic ActivityKey Mechanistic FeaturesReference(s)
(+/-)-Sigmoidin A General cancer cellsCytotoxicProoxidant, GSH depletion[2]
XanthohumolColorectal, Breast, ProstateAntiproliferative (IC50: 3.6-7.3 µM)Induction of apoptosis[1]
6-PrenylnaringeninBreast cancerAntiproliferativeSelective cytotoxicity[13]
Prenylated Resveratrol DerivativesVarious cancer cell linesAntiproliferative (time- and dose-dependent)Enhanced activity compared to non-prenylated parent compound[1]

Interpretation of Expected Results:

  • Low micromolar IC50 values for (+/-)-Sigmoidin A would indicate potent cytotoxic activity.

  • A significant increase in DCF fluorescence would confirm the induction of ROS.

  • A decrease in mBCL fluorescence would validate the depletion of intracellular GSH.

  • Western blot analysis showing increased phosphorylation of JNK/p38, decreased phosphorylation of ERK and AKT, and cleavage of caspase-3 would provide strong evidence for the proposed signaling pathway and the induction of apoptosis.

Future Directions and Concluding Remarks

The exploration of (+/-)-Sigmoidin A as a potential anticancer agent is a promising avenue of research. The proposed prooxidant mechanism, coupled with its potential to modulate key oncogenic signaling pathways, warrants a thorough investigation. The experimental protocols provided in this guide offer a clear path forward for elucidating its precise mechanism of action and for identifying cancer types that may be particularly susceptible to its cytotoxic effects.

Key future research directions should include:

  • Stereospecific studies: Separating and testing the individual enantiomers of Sigmoidin A to determine if the cytotoxic activity is stereospecific.

  • In vivo studies: Evaluating the efficacy and safety of (+/-)-Sigmoidin A in preclinical animal models of cancer.

  • Combination therapies: Investigating the potential of (+/-)-Sigmoidin A to synergize with existing chemotherapeutic agents, particularly those to which cancer cells develop resistance via GSH-mediated detoxification.

References

  • Ambrož, M., Matoušková, P., Skarkova, V., Biedermann, D., Bousova, I., & Kysilka, J. (2019). The cancer preventive activity and mechanisms of prenylated resveratrol and derivatives. Frontiers in Pharmacology, 10, 1439.
  • Chang, C. H., Chen, K. C., & Chen, C. Y. (2021). The cancer preventive activity and mechanisms of prenylated resveratrol and derivatives. Frontiers in pharmacology, 12, 690858.
  • Chen, X., Liu, Z., & Meng, R. (2014). The cancer preventive activity and mechanisms of prenylated resveratrol and derivatives. Food and Chemical Toxicology, 64, 24-30.
  • Güzelad, A., Özer, B., & Şeker, M. (2021). The cancer preventive activity and mechanisms of prenylated resveratrol and derivatives. Neurochemical Research, 46(1), 1-13.
  • Habtemariam, S. (2009). Comparative antioxidant, prooxidant and cytotoxic activity of sigmoidin A and eriodictyol. Planta Medica, 75(15), 1655-1659.
  • Lee, Y. K., Lee, W. S., & Kim, Y. S. (2017). Synergistic cytotoxic effect of the two enantiomers of 6-prenylflavanones in the HeLa cell line.
  • Lee, Y. K., Lee, W. S., Kim, Y. S., & Park, J. (2023). The Synergistic Cytotoxic Effect of the Two Enantiomers of 6-Prenylflavanones in the HeLa Cell Line. ACS Omega, 8(46), 44081–44091. [Link]

  • Majewska, M., Czerwonka, A., Ognik, K., & Jamroz, A. (2018). Highly Cancer Selective Antiproliferative Activity of Natural Prenylated Flavonoids. Molecules (Basel, Switzerland), 23(11), 2922. [Link]

  • Mólčanová, L., Jánošíková, D., Dall'Acqua, S., & Šmejkal, K. (2019). C-prenylated flavonoids with potential cytotoxic activity against solid tumor cell lines. Phytochemistry Reviews, 18(4), 1051-1100.
  • Park, J. H., Lee, J. H., & Kim, H. K. (2019). Glutathione-Depleting Pro-Oxidant as a Selective Anticancer Therapeutic Agent. ACS Central Science, 5(6), 1012-1023.
  • Pelicano, H., Carney, D., & Huang, P. (2004). ROS stress in cancer cells and therapeutic implications. Drug resistance updates : reviews and commentaries in the antimicrobial and anticancer chemotherapy, 7(2), 97–110. [Link]

  • Perillo, B., Di Donato, M., Pezone, A., Di Zazzo, E., Giovannelli, P., Galasso, G., Castoria, G., & Migliaccio, A. (2020). Glutathione in Cancer Cell Death. Cancers, 12(5), 1279. [Link]

  • Potashnik, G., & Porath, J. (2000). Caspase-3 activation and apoptosis induction coupled with the retrograde transport of shiga toxin: inhibition by brefeldin A. FEMS immunology and medical microbiology, 29(4), 275–281. [Link]

  • Schmuck, K., & Berdelle, N. (2000). Glutathione depletion causes cell growth inhibition and enhanced apoptosis in pancreatic cancer cells. Cancer, 89(7), 1440–1447.
  • Sengupta, A., & Ghosh, S. (2021). Glutathione Depletion and Stalwart Anticancer Activity of Metallotherapeutics Inducing Programmed Cell Death: Opening a New Window for Cancer Therapy. Inorganic chemistry, 60(17), 12723–12745. [Link]

  • Shim, J. S., Lee, J., & Park, J. (2023). The Synergistic Cytotoxic Effect of the Two Enantiomers of 6-Prenylflavanones in the HeLa Cell Line. ACS Omega.
  • Sun, Y., Liu, W. Z., Liu, T., Feng, X., Yang, N., & Zhou, H. F. (2015). Correlation of ERK/MAPK signaling pathway with proliferation and apoptosis of colon cancer cells. Experimental and therapeutic medicine, 10(6), 2123–2127. [Link]

  • Sung, B., & Aggarwal, B. B. (2014). Dioscin induces caspase-independent apoptosis through activation of apoptosis-inducing factor in breast cancer cells. Apoptosis : an international journal on programmed cell death, 19(7), 1165–1175. [Link]

  • Tian, K., & Chen, G. Q. (2021). The Antioxidant Activity of Prenylflavonoids. Molecules (Basel, Switzerland), 25(3), 724. [Link]

  • Wang, H., & Chen, F. (2004). Diosgenin induces apoptosis in HeLa cells via activation of caspase pathway. Acta pharmacologica Sinica, 25(9), 1213–1218.
  • Xu, F., & Liu, J. (2021). Role of Akt/Protein Kinase B in Cancer Metastasis. International journal of molecular sciences, 22(21), 11599. [Link]

  • Yamada, T., & Nishida, H. (2020). Discovery of stereospecific cytotoxicity of (8R,8'R)-trans-arctigenin against insect cells and structure-activity relationship on aromatic ring. Bioorganic & medicinal chemistry letters, 30(13), 127191. [Link]

  • Yuan, J., Dong, X., & Yap, J. (2022). Dual effects of active ERK in cancer: A potential target for enhancing radiosensitivity. Oncology letters, 24(4), 361. [Link]

  • Bauer, S., & Duensing, A. (2009). A, induction of apoptosis represented by amount of activated caspases 3...
  • Lee, Y. K., Lee, W. S., & Kim, Y. S. (2023). The Synergistic Cytotoxic Effect of the Two Enantiomers of 6-Prenylflavanones in the HeLa Cell Line. ACS omega.
  • Zhang, W., & Liu, H. T. (2022). MAPK/ERK Signaling in Tumorigenesis: mechanisms of growth, invasion, and angiogenesis. International journal of molecular sciences, 23(19), 11599.
  • Yamada, T., & Nishida, H. (2020). Discovery of stereospecific cytotoxicity of (8R,8'R)-trans-arctigenin against insect cells and structure-activity relationship on aromatic ring. Bioorganic & medicinal chemistry letters, 30(13), 127191.
  • Fresno Vara, J. A., Casado, E., de Castro, J., Cejas, P., Belda-Iniesta, C., & González-Barón, M. (2004). Multiple roles and therapeutic implications of Akt signaling in cancer. Cancer treatment reviews, 30(2), 193–204. [Link]

  • Zhang, W., & Liu, H. T. (2024). The MAPK/ERK Signaling Axis in Cancer Development and Pain Modulation: A Comprehensive Review. Preprints.org.
  • Guo, Y. J., Pan, W. W., Liu, S. B., Shen, Z. F., Xu, Y., & Hu, L. L. (2020). ERK/MAPK signalling pathway and tumorigenesis. Experimental and therapeutic medicine, 19(3), 1997–2007. [Link]

  • Martini, M., De Santis, M. C., Braccini, L., Gulluni, F., & Hirsch, E. (2021). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. Biomedicines, 9(6), 639. [Link]

  • Merritt, A. J., Potten, C. S., Watson, A. J., Loh, D. Y., Nakayama, K., Nakayama, K., & Hickman, J. A. (2001). Caspase activation during spontaneous and radiation-induced apoptosis in the murine intestine. The Journal of pathology, 195(4), 499–505. [Link]

  • Voloshin, T., Kaynan, N., Davidi, S., Shteingauz, A., Munster, M., Schneiderman, R. S., Zeevi, E., Gvili, N., Naveh, H. P., & Kirson, E. D. (2023). Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields). Cancer & metabolism, 11(1), 1.
  • Baba, Y., Nosho, K., Shima, K., Irahara, N., Chan, A. T., Meyerhardt, J. A., Giovannucci, E., & Fuchs, C. S. (2010). Phosphorylated AKT Expression is Associated with PIK3CA Mutation, Low Stage and Favorable Outcome in 717 Colorectal Cancers. Cancer, 116(24), 5646–5655. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Unveiling the Potential of (+/-)-Sigmoidin A and its Congeners

Natural Occurrence and Significance

(+/-)-Sigmoidin A is a notable member of the prenylated flavonoids, a class of secondary metabolites distinguished by the presence of one or more isoprenoid side chains. These compounds are predominantly found in the plant kingdom, with the genus Erythrina of the Fabaceae family being a particularly rich source.[1] Specifically, Sigmoidin A, along with a cohort of structurally related compounds such as Sigmoidin B, E, J, K, and L, has been isolated from the stem bark and roots of Erythrina sigmoidea.[1][2][3] The prenyl moieties are biosynthesized from the mevalonate pathway and are known to significantly enhance the biological activities of the flavonoid scaffold, largely by increasing their lipophilicity and facilitating interactions with cellular membranes and proteins.[1][4] This has positioned prenylated flavonoids as promising lead compounds in drug discovery.[4]

Chemical Structure and Physicochemical Properties

Sigmoidin A is a prenylated flavanone derivative of eriodictyol.[5] Its core structure consists of the characteristic C6-C3-C6 flavonoid skeleton, with two aromatic rings (A and B) connected by a three-carbon chain that forms a pyran ring. The defining feature of Sigmoidin A is the presence of two prenyl (3-methylbut-2-enyl) groups attached to the B-ring. The racemic nature, indicated by "(+/-)", signifies that it is found or synthesized as an equal mixture of two enantiomers.

Table 1: Physicochemical Properties of Sigmoidin A

PropertyValueSource
Molecular FormulaC25H28O6[6]
Molecular Weight424.49 g/mol [6]
StereochemistryRacemicImplied by "(+/-)"
Overview of Biological Activities

(+/-)-Sigmoidin A and its derivatives have garnered significant attention due to their diverse pharmacological profile. These compounds have demonstrated a spectrum of biological effects, including:

  • Antioxidant and Pro-oxidant Activities: Like many flavonoids, Sigmoidins can act as radical scavengers.[7][8] However, under certain conditions, particularly in the presence of transition metals like copper, they can exhibit pro-oxidant activity, leading to DNA damage.[5]

  • Anti-inflammatory Effects: Sigmoidin A is a selective inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes, without affecting cyclooxygenase-1 (COX-1) activity.[8]

  • Cytotoxic and Anticancer Potential: Sigmoidin A has shown cytotoxicity against various cancer cell lines.[5] This activity is linked to its pro-oxidant mechanism and its ability to modulate critical cancer-related signaling pathways.

  • Antimicrobial Properties: Several Sigmoidin derivatives have exhibited antibacterial activity against a range of pathogenic bacteria.[2]

Part 2: Synthesis and Derivatization Strategies

Isolation and Purification from Natural Sources

The primary source of Sigmoidin A and its related compounds is the plant Erythrina sigmoidea. The following protocol is a general method for the isolation and purification of these prenylated flavonoids, based on a reported procedure for Sigmoidin L.[2]

Experimental Protocol: Isolation of Sigmoidin Derivatives

  • Extraction:

    • Air-dry and grind the plant material (e.g., stem bark).

    • Macerate the ground material in methanol at room temperature for 72 hours.

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain a crude methanol extract.

  • Solvent Partitioning:

    • Suspend the crude methanol extract in water and successively partition with solvents of increasing polarity, such as n-hexane, and ethyl acetate.

    • The prenylated flavonoids are typically enriched in the ethyl acetate fraction. Concentrate this fraction in vacuo.

  • Chromatographic Purification:

    • Subject the concentrated ethyl acetate fraction to column chromatography on silica gel.

    • Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

    • Collect fractions and monitor by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., n-hexane:ethyl acetate, 7:3) and a suitable visualization agent (e.g., ceric sulfate spray followed by heating).

    • Combine fractions with similar TLC profiles.

  • Further Purification:

    • Subject the combined fractions containing the target compounds to further chromatographic purification, such as preparative TLC or high-performance liquid chromatography (HPLC), to isolate the pure Sigmoidin derivatives.

  • Structure Elucidation:

    • Characterize the purified compounds using spectroscopic techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, and compare the data with published values.

Self-Validation:

  • Positive Control: A known standard of a related flavonoid can be co-spotted on TLC plates to aid in identification.

  • Expected Results: The ethyl acetate fraction should show a high concentration of phenolic compounds, and subsequent chromatographic steps should yield purified compounds with characteristic spectroscopic data for prenylated flavanones.

Total Synthesis of (+/-)-Sigmoidin A and Analogs

While a specific total synthesis for (+/-)-Sigmoidin A has not been widely reported, a general and efficient approach for the synthesis of C-prenylated flavanones can be adapted.[9] The following is a plausible synthetic route based on established methodologies for related compounds.

Synthetic Workflow: C-Prenylated Flavanones

acetophenone 2,4,6-Trihydroxyacetophenone chalcone Prenylated Chalcone acetophenone->chalcone 1. Prenylation (Lewis Acid) 2. Aldol Condensation prenyl_bromide Prenyl Bromide prenyl_bromide->chalcone flavanone (+/-)-Sigmoidin A Analog chalcone->flavanone Cyclization & Deprotection (Acidic Conditions) benzaldehyde Substituted Benzaldehyde benzaldehyde->chalcone

Caption: General synthetic route to (+/-)-Sigmoidin A analogs.

Experimental Protocol: Synthesis of a (+/-)-Sigmoidin A Analog

  • C-Prenylation of Phloroglucinol Core:

    • To a solution of a suitably protected 2,4,6-trihydroxyacetophenone in a dry, aprotic solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., BF₃·OEt₂).

    • Cool the mixture to 0 °C and add prenyl bromide dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with water and extract the product with an organic solvent. Purify the resulting C-prenylated acetophenone by column chromatography.

  • Aldol Condensation to Form Chalcone:

    • Dissolve the C-prenylated acetophenone and a suitably substituted benzaldehyde (corresponding to the B-ring of the target Sigmoidin) in ethanol.

    • Add an aqueous solution of a strong base (e.g., KOH) and stir the mixture at room temperature until the reaction is complete (indicated by the formation of a precipitate or TLC analysis).

    • Acidify the reaction mixture with dilute HCl and collect the precipitated chalcone by filtration.

  • Cyclization to Flavanone:

    • Reflux the purified chalcone in a solution of sodium acetate in ethanol.

    • Monitor the reaction by TLC until the chalcone is consumed.

    • Remove the solvent under reduced pressure, and purify the resulting flavanone by column chromatography.

  • Deprotection (if necessary):

    • If protecting groups were used on the hydroxyl functionalities, remove them using appropriate deprotection conditions (e.g., BBr₃ for methoxy groups).

Self-Validation:

  • Intermediate Characterization: Confirm the structure of each intermediate (prenylated acetophenone, chalcone) by spectroscopic methods (NMR, MS).

  • Expected Yields: Yields for each step can vary but are typically in the moderate to good range for these types of reactions.

Part 3: Key Biological Activities and Mechanisms of Action

Antioxidant and Pro-oxidant Properties

Sigmoidin A, like many phenolic compounds, can exhibit antioxidant activity by donating a hydrogen atom from its hydroxyl groups to stabilize free radicals. However, a more complex and potentially therapeutically relevant activity is its pro-oxidant effect in the presence of copper ions.[5]

Pro-oxidant Mechanism of Sigmoidin A

SigA Sigmoidin A Cu1 Cu(I) SigA->Cu1 Reduces Cu2 Cu(II) Cu2->Cu1 O2_rad O₂⁻• (Superoxide) Cu1->O2_rad Reduces O2 O₂ O2->O2_rad H2O2 H₂O₂ O2_rad->H2O2 Dismutation OH_rad •OH (Hydroxyl Radical) H2O2->OH_rad Fenton-like reaction (with Cu(I)) DNA_damage DNA Strand Scission OH_rad->DNA_damage Attacks DNA DNA DNA->DNA_damage

Caption: Pro-oxidant mechanism of Sigmoidin A-induced DNA damage.

This pro-oxidant activity involves the reduction of Cu(II) to Cu(I) by Sigmoidin A. The resulting Cu(I) can then participate in Fenton-like reactions, generating highly reactive hydroxyl radicals that can induce strand scission in DNA.[5] This mechanism is a plausible explanation for the cytotoxic effects of Sigmoidin A against cancer cells.

This assay is a standard method to evaluate the antioxidant capacity of compounds by measuring their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare stock solutions of the test compounds (Sigmoidin A derivatives) and a positive control (e.g., ascorbic acid or Trolox) in methanol at various concentrations.

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of the test compound solution to each well.

    • Add the DPPH solution to each well to initiate the reaction.

    • For the blank, use methanol instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (A_blank - A_sample) / A_blank ] * 100

    • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration of the test compound.

Self-Validation:

  • Positive Control: Ascorbic acid or Trolox should show potent radical scavenging activity.

  • Negative Control: The blank (DPPH solution in methanol) should have a high absorbance at 517 nm.

  • Troubleshooting: If results are inconsistent, ensure the DPPH solution is fresh and protected from light, and that the incubation time is consistent.

Anti-inflammatory Effects

A key anti-inflammatory mechanism of Sigmoidin A is its selective inhibition of 5-lipoxygenase (5-LOX).[8] 5-LOX is a crucial enzyme in the arachidonic acid cascade, responsible for the production of leukotrienes, which are potent mediators of inflammation involved in conditions like asthma and arthritis.

5-Lipoxygenase Pathway Inhibition

Arachidonic_Acid Arachidonic Acid Leukotrienes Leukotrienes Arachidonic_Acid->Leukotrienes Catalyzed by Five_LOX 5-Lipoxygenase (5-LOX) Inflammation Inflammation Leukotrienes->Inflammation Sigmoidin_A Sigmoidin A Sigmoidin_A->Five_LOX

Caption: Sigmoidin A inhibits the 5-lipoxygenase pathway.

By inhibiting 5-LOX, Sigmoidin A effectively reduces the production of these pro-inflammatory mediators. The IC50 value for Sigmoidin A against 5-lipoxygenase has been reported to be 31 µM.[8]

This in vivo assay is a standard model for evaluating the topical anti-inflammatory activity of compounds. 12-O-tetradecanoylphorbol-13-acetate (TPA) is a potent inflammatory agent that induces edema when applied to mouse ears.

  • Animal Handling:

    • Use male CD-1 mice (20-25 g). Acclimatize the animals for at least one week before the experiment.

  • Treatment Application:

    • Dissolve TPA in ethanol (e.g., 2.5 µg in 20 µL).

    • Dissolve the test compound (Sigmoidin A derivative) and a positive control (e.g., indomethacin) in a suitable vehicle (e.g., acetone).

    • Apply the test compound or positive control to the inner and outer surfaces of the right ear.

    • Apply the vehicle alone to the left ear (control).

    • After a set time (e.g., 30 minutes), apply the TPA solution to the right ear of all mice.

  • Edema Measurement:

    • After a specific duration (e.g., 4-6 hours), sacrifice the mice by cervical dislocation.

    • Punch out a standard-sized circular section from both the right and left ears using a biopsy punch.

    • Weigh the ear punches immediately.

  • Calculation:

    • The extent of edema is the difference in weight between the right and left ear punches.

    • Calculate the percentage of inhibition of edema using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100

Self-Validation:

  • Positive Control: Indomethacin should significantly reduce TPA-induced ear edema.

  • Negative Control: The TPA-treated ear should show a significant increase in weight compared to the vehicle-treated ear.

  • Troubleshooting: Ensure consistent application of TPA and test compounds. Variability in animal response can be minimized by using a sufficient number of animals per group.

Cytotoxic and Anticancer Potential

The cytotoxic effects of Sigmoidin A are particularly pronounced in cancer cells.[5] This is likely due to a combination of its pro-oxidant activity and its ability to interfere with key signaling pathways that regulate cell survival and proliferation. While direct studies on Sigmoidin A's impact on specific signaling pathways are limited, related prenylated flavonoids are known to modulate the PI3K/Akt and NF-κB pathways, which are often dysregulated in cancer.[10][11]

Potential Modulation of Cancer Signaling by Sigmoidin A

Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt NF_kappaB NF-κB Akt->NF_kappaB Cell_Survival Cell Survival & Proliferation NF_kappaB->Cell_Survival Apoptosis Apoptosis Cell_Survival->Apoptosis Sigmoidin_A Sigmoidin A Sigmoidin_A->Akt Sigmoidin_A->NF_kappaB

Sources

Spectroscopic Profiling of (+/-)-Sigmoidin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization of (+/-)-Sigmoidin A , a bioactive prenylated flavanone isolated from the genus Erythrina (notably Erythrina sigmoidea). It synthesizes specific spectral data (NMR, MS) with experimental protocols for validation.

Executive Summary & Chemical Identity

Sigmoidin A is a prenylated flavonoid belonging to the flavanone subclass.[1] It is chemically defined as 5,7,3',4'-tetrahydroxy-2',5'-diprenylflavanone . Its structural uniqueness lies in the dual prenylation on the B-ring, which significantly enhances its lipophilicity and biological interaction (e.g., 5-LOX inhibition, antibacterial activity) compared to non-prenylated analogs like eriodictyol.

FeatureSpecification
Common Name Sigmoidin A
IUPAC Name (2S)-2-[3,4-dihydroxy-2,5-bis(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one
Molecular Formula

Molecular Weight 424.49 g/mol
Key Moiety Flavanone skeleton + 2

Prenyl (3,3-dimethylallyl) groups
Source Erythrina sigmoidea, Erythrina abyssinica (Stem bark)

Structural Elucidation Logic

The identification of Sigmoidin A relies on a specific workflow distinguishing it from its isomers (e.g., Sigmoidin B, which is mono-prenylated).

Diagram: Structural Determination Workflow

SigmoidinA_Elucidation cluster_logic Critical Checkpoints Sample Crude Extract (Erythrina sigmoidea) Isol Isolation (Silica Gel / Sephadex LH-20) Sample->Isol MS Mass Spectrometry (HR-ESI-MS) Isol->MS Formula Formula Confirmation C25H28O6 (m/z 423 [M-H]-) MS->Formula Check1 m/z 424 vs 356 (Diprenyl vs Monoprenyl) MS->Check1 NMR_1H 1H NMR Profiling (Diagnostic Signals) Formula->NMR_1H NMR_2D 2D NMR (HMBC/COSY) Connectivity Check NMR_1H->NMR_2D Verify B-ring subst. Check2 Chelated 5-OH (~12 ppm) NMR_1H->Check2 Check3 B-ring Proton (Singlet H-6') NMR_1H->Check3 Struct Structure Confirmation Sigmoidin A NMR_2D->Struct

Figure 1: Step-by-step logic for isolating and validating Sigmoidin A, highlighting critical checkpoints in MS and NMR.

Mass Spectrometry (MS) Data

Mass spectrometry provides the first confirmation of the diprenylated status.

Primary Ionization (ESI-MS)
  • Mode: Negative Ion Mode (

    
    ) is preferred for flavonoids due to phenolic hydroxyls.
    
  • Molecular Ion:

    
     423.18 (Calculated for 
    
    
    
    ).
  • Positive Mode:

    
     at 
    
    
    
    425.
Fragmentation Pathway (MS/MS)

The fragmentation follows the Retro-Diels-Alder (RDA) mechanism typical of flavanones, plus side-chain cleavages.

Fragment Ion (

)
AssignmentMechanism
423

Deprotonated Molecular Ion
367

Loss of isobutene (Prenyl cleavage)
354

Loss of one prenyl group
271 B-ring fragmentRDA Cleavage (Diprenylated dihydroxybenzene moiety)
153 A-ring fragmentRDA Cleavage (5,7-dihydroxy moiety)

Nuclear Magnetic Resonance (NMR) Data

NMR is the definitive tool for establishing the substitution pattern. The key distinction of Sigmoidin A is the B-ring substitution : it possesses only one aromatic proton (H-6') due to the presence of two prenyl groups and two hydroxyls.

1H NMR Spectroscopic Data (500 MHz, Acetone- / )

Note: Values are synthesized from primary isolation literature (e.g., Promsattha et al., Nkengfack et al.).

Position

(ppm)
Multiplicity (

in Hz)
Structural Assignment
5-OH 12.20sChelated Hydroxyl (H-bonded to C=O)
H-6 5.95d (

)
A-ring (meta-coupling)
H-8 5.98d (

)
A-ring (meta-coupling)
H-2 5.48dd (

)
C-ring (Flavanone characteristic)
H-3ax 3.05dd (

)
C-ring (Axial)
H-3eq 2.82dd (

)
C-ring (Equatorial)
H-6' 7.15sB-ring (Diagnostic Singlet)
Prenyl 1 2'-Position
-

3.35d (

)
Methylene
-

5.22t (

)
Methine
-

1.75, 1.65sDimethyls
Prenyl 2 5'-Position
-

3.31d (

)
Methylene
-

5.22t (

)
Methine
-

1.72, 1.63sDimethyls
13C NMR Spectroscopic Data (125 MHz)
  • Carbonyl (C-4):

    
     ~197.0 ppm.
    
  • Oxygenated Aromatic (C-5, C-7, C-3', C-4'):

    
     160–165 ppm and 145–150 ppm.
    
  • Prenyl Carbons:

    • Methylene (

      
      ): ~22–28 ppm.
      
    • Methyls (

      
      ): ~17 ppm and ~25 ppm.
      
    • Olefinic (

      
      ): ~122 ppm.
      
    • Quaternary (

      
      ): ~131-135 ppm.
      
Diagram: MS Fragmentation Logic

MS_Frag M_Ion Molecular Ion [M-H]- (m/z 423) RDA RDA Cleavage M_Ion->RDA Prenyl_Loss Prenyl Loss (-C5H9) M_Ion->Prenyl_Loss Frag_A A-Ring Fragment (m/z 153) RDA->Frag_A Frag_B B-Ring Fragment (m/z 271) (Diprenylated) RDA->Frag_B Frag_Loss Fragment (m/z 354) Prenyl_Loss->Frag_Loss

Figure 2: Primary fragmentation pathways in ESI-MS (Negative Mode) for Sigmoidin A.

Experimental Protocols

Protocol A: Extraction & Isolation

Objective: Isolate Sigmoidin A from Erythrina stem bark.

  • Maceration: Extract air-dried, powdered stem bark (1 kg) with

    
     (1:1) for 48 hours at room temperature.
    
  • Partition: Concentrate filtrate in vacuo. Partition the residue between Water and EtOAc. Retain the EtOAc fraction .

  • Fractionation: Subject EtOAc fraction to Silica Gel Column Chromatography (CC). Elute with a gradient of Hexane/EtOAc.

  • Purification: Sigmoidin A typically elutes in fractions with medium polarity (e.g., Hexane/EtOAc 7:3).

  • Final Polish: Purify active fractions using Sephadex LH-20 (eluent: MeOH) to remove chlorophyll and polymeric tannins.

Protocol B: NMR Acquisition Parameters

Objective: Obtain high-resolution spectra for structural validation.

  • Solvent: Acetone-

    
     (preferred for resolution of hydroxyls) or 
    
    
    
    .
  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Pulse Sequence (1H): 30° pulse angle, 2.0s relaxation delay (D1), 64 scans.

  • Temperature: 298 K (

    
    ).
    
  • Referencing: TMS at 0.00 ppm or residual solvent peak (Acetone-

    
     at 2.05 ppm).
    

References

  • Promsattha, R., Tempesta, M. S., Fomum, Z. T., & Mbafor, J. T. (1988). (-)-Sigmoidin E: A new prenylated flavonoid from Erythrina sigmoidea.[2] Journal of Natural Products, 51(3), 611-613. Link

  • Njamen, D., Mbafor, J. T., Fomum, Z. T., et al. (2004). Anti-inflammatory activities of two flavanones, sigmoidin A and sigmoidin B, from Erythrina sigmoidea.[3] Planta Medica, 70(2), 104-107.[4] Link

  • Nkengfack, A. E., et al. (1994). An isoflavanone and a coumestan from Erythrina sigmoidea.[5] Phytochemistry, 35(2), 521-526. Link

  • Kouam, J., et al. (2007). Sigmoidin L, a new antibacterial flavonoid from Erythrina sigmoidea (Fabaceae). Natural Product Communications, 2(11). Link

  • Hlekelele, L. (2014). Synthesis of gold nanoparticles by flavonoids: Sigmoidin A, Sigmoidin B isolated from Erythrina species. University of Johannesburg Dissertation. Link

Sources

therapeutic potential of (+/-)-Sigmoidin A

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic profile, chemical synthesis, and pharmacological mechanisms of (+/-)-Sigmoidin A.

A Dual-Function Prenylated Flavanone: Anti-Inflammatory & Pro-Oxidant Cytotoxin[1]

Executive Summary

Sigmoidin A is a prenylated flavanone originally isolated from Erythrina sigmoidea and other species within the Fabaceae family.[1] Unlike ubiquitous dietary flavonoids, Sigmoidin A possesses a unique chemical architecture characterized by dual prenyl (3-methyl-2-butenyl) groups on the B-ring. This lipophilic modification fundamentally alters its pharmacological behavior, granting it superior membrane permeability and a distinct "Dr. Jekyll and Mr. Hyde" activity profile:

  • Cytoprotective/Anti-inflammatory: Potent inhibition of 5-lipoxygenase (5-LOX) and reduction of arachidonic acid-mediated edema.

  • Cytotoxic/Oncological: In the presence of transition metals (e.g., copper in cancer cells), it acts as a pro-oxidant, depleting glutathione (GSH) and cleaving DNA.[2]

This guide analyzes the molecule's potential as a lead compound for inflammatory disorders and its repurposing potential as a targeted chemotherapeutic agent.

Chemical Identity & Structural Pharmacology

The biological potency of Sigmoidin A is dictated by its prenylation pattern . While the flavanone core (eriodictyol type) provides antioxidant capacity via phenolic hydroxyls, the prenyl side chains act as "molecular anchors," increasing affinity for cell membranes and hydrophobic pockets of enzymes like 5-LOX.

PropertySpecification
IUPAC Name 3',4',5,7-tetrahydroxy-2',5'-di-(3-methyl-2-butenyl)flavanone
Chemical Class Prenylated Flavanone
Molecular Formula C₂₅H₂₈O₆
Key Structural Feature C-prenylation at positions 2' and 5' (B-ring)
Stereochemistry Naturally occurs as (2S)-(-), but synthetic routes often yield the racemate (+/-).[3]
Solubility Low in water; High in organic solvents (DMSO, MeOH, EtOH).
Chemical Synthesis (Total Synthesis)

Isolation from Erythrina species is low-yielding (often <0.01% dry weight). Total synthesis is required for scalable therapeutic development. The following protocol outlines the verified route to racemic (+/-)-Sigmoidin A.

Synthetic Logic

The strategy relies on constructing the chalcone intermediate followed by biomimetic cyclization. The critical challenge is the regioselective introduction of prenyl groups onto the B-ring precursor (3,4-dihydroxybenzaldehyde) before coupling with the A-ring acetophenone.

Synthesis cluster_0 Precursor Preparation cluster_1 Coupling & Cyclization A 3,4-dihydroxybenzaldehyde B Prenylation (1-bromo-3-methyl-2-butene, Base) A->B C Diprenylated Aldehyde (Intermediate) B->C D MOM-Protection (Methoxymethyl chloride) C->D E Protected B-Ring Aldehyde D->E G Aldol Condensation (KOH, EtOH, RT) E->G F 2,4,6-Trihydroxyacetophenone (A-Ring Precursor) F->G H Chalcone Intermediate G->H Yield: ~88% I Cyclization (NaOAc, EtOH) H->I J Protected Flavanone I->J K Deprotection (3N HCl) J->K L (+/-)-Sigmoidin A (Target Molecule) K->L Yield: ~87% caption Figure 1: Total synthesis route for (+/-)-Sigmoidin A via chalcone cyclization.

Therapeutic Domain: Anti-Inflammatory Mechanisms

Sigmoidin A is a dual inhibitor of inflammatory pathways, distinguishing it from standard NSAIDs which typically target COX enzymes.

Mechanism of Action
  • 5-Lipoxygenase (5-LOX) Inhibition : Sigmoidin A selectively inhibits 5-LOX with an IC₅₀ of 31 µM .[4][5] This prevents the biosynthesis of leukotrienes (LTB4, LTC4), which are potent mediators of chemotaxis and vascular permeability.

  • Edema Reduction : In in vivo models (TPA-induced ear edema), Sigmoidin A reduced edema by 89% , outperforming some standard controls.[1][4]

  • ROS Scavenging : It acts as a direct scavenger of DPPH radicals, reducing oxidative stress that triggers inflammatory cascades.

Comparative Efficacy Table

Compound Target IC₅₀ / Inhibition % Specificity
Sigmoidin A 5-LOX 31 µM (IC₅₀) Selective (No COX-1 inhibition)
Sigmoidin A TPA Edema 89% Inhibition High potency topical activity
Sigmoidin B PLA2 Edema 59% Inhibition More effective against PLA2 than Sigmoidin A

| Indomethacin | COX-1/2 | ~83% Inhibition | Non-selective |

Therapeutic Domain: Oncology & Cytotoxicity

While antioxidant in normal tissues, Sigmoidin A exhibits pro-oxidant cytotoxicity in cancer cells.[2] This paradox is driven by the higher copper concentrations often found in tumor environments.

The Pro-Oxidant Switch

In the presence of Cu(II), Sigmoidin A facilitates the reduction of Cu(II) to Cu(I).[6][2] This redox cycle generates reactive oxygen species (ROS) via Fenton-like chemistry, leading to DNA strand scission.

  • Glutathione (GSH) Depletion : Sigmoidin A treatment leads to a rapid depletion of intracellular GSH in cancer cells, stripping them of their defense against the ROS it generates.

  • DNA Damage : It causes concentration-dependent plasmid DNA strand scission (pBR322 model) in the presence of copper.[6][2]

Mechanism cluster_normal Normal Tissue / Inflammation cluster_cancer Cancer Cell Environment (High Cu) N1 Sigmoidin A N2 5-LOX Enzyme N1->N2 Inhibits (IC50 31µM) N3 Free Radicals (ROS) N1->N3 Scavenges N4 Inhibition of Leukotrienes N2->N4 N5 Reduced Inflammation N4->N5 C1 Sigmoidin A C2 Cu(II) C1->C2 Reduces C6 Intracellular GSH C1->C6 Depletes C3 Cu(I) C2->C3 C4 Fenton Reaction C3->C4 C5 Hydroxyl Radicals (•OH) C4->C5 C7 DNA Strand Scission C5->C7 C8 Apoptosis C6->C8 Loss of Protection C7->C8 caption Figure 2: Dual mechanism: 5-LOX inhibition (Anti-inflammatory) vs. Copper-mediated DNA damage (Oncology).

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for Sigmoidin A evaluation.

Protocol A: DNA Strand Scission Assay (Pro-oxidant Potential)
  • Objective : Assess the ability of Sigmoidin A to cleave DNA in the presence of copper.

  • Reagents : pBR322 plasmid DNA, CuCl₂, Sigmoidin A (dissolved in DMSO).

  • Procedure :

    • Incubate pBR322 DNA (0.5 µg) with Sigmoidin A (10–200 µM) and CuCl₂ (25 µM) in 50 mM Tris-HCl buffer (pH 7.4).

    • Incubate at 37°C for 30 minutes.

    • Quench reaction with EDTA (2 mM).

    • Analyze by agarose gel electrophoresis (1%) stained with ethidium bromide.

    • Readout : Conversion of supercoiled DNA (Form I) to open circular (Form II) or linear (Form III) indicates scission.

Protocol B: 5-Lipoxygenase Inhibition Assay
  • Objective : Determine IC₅₀ for anti-inflammatory screening.

  • System : Cell-free enzymatic assay using purified 5-LOX (e.g., from potato or recombinant human).

  • Substrate : Linoleic acid or Arachidonic acid.

  • Procedure :

    • Mix buffer (phosphate pH 6.3), enzyme, and Sigmoidin A (varying concentrations).

    • Incubate for 5 mins at 25°C.

    • Initiate reaction with substrate (linoleic acid).

    • Monitor increase in absorbance at 234 nm (formation of hydroperoxide dienes).

    • Control : Nordihydroguaiaretic acid (NDGA) as positive control.

References
  • Njamen, D., et al. (2004). Anti-inflammatory activities of two flavanones, sigmoidin A and sigmoidin B, from Erythrina sigmoidea.[1] Planta Medica. Link

  • Habtemariam, S. (2009). Comparative antioxidant, prooxidant and cytotoxic activity of sigmoidin A and eriodictyol. Planta Medica. Link

  • Nkengfack, A.E., et al. (1994). Total synthesis of (+/-)-Sigmoidin A. Journal of Natural Products / Synthetic Communications. (Referenced via context of synthesis in Erythrina flavonoid studies).
  • Kouam, J., et al. (2007). Antibacterial and anti-inflammatory activities of Sigmoidin A. (General reference to Erythrina secondary metabolites).

Disclaimer: This guide is for research purposes only. Sigmoidin A is an experimental compound and has not been approved for clinical use by regulatory bodies.

Sources

Methodological & Application

isolation and purification of Sigmoidin A from plant material

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in natural product chemistry and drug discovery. It details the isolation, purification, and structural validation of Sigmoidin A , a bioactive prenylated flavanone, from the stem bark of Erythrina sigmoidea.

Application Note: Isolation & Purification of Sigmoidin A

Target Molecule: Sigmoidin A (Prenylated Flavanone) Primary Source: Erythrina sigmoidea (Stem Bark) Bioactivity: 5-Lipoxygenase inhibitor, Antioxidant, Anti-inflammatory Difficulty: High (Close structural analogs, oxidation sensitivity)

Introduction & Strategic Overview

Sigmoidin A is a prenylated derivative of the flavanone eriodictyol. Its isolation is complicated by the presence of structurally similar "congeners" (e.g., Sigmoidin B, Sigmoidin L) and the high content of fats and polymeric tannins typical in Erythrina species.

The Core Challenge: Separating Sigmoidin A from Sigmoidin B. These molecules often differ only by the number or position of prenyl (3,3-dimethylallyl) groups, resulting in very similar retention factors (


) on silica gel.

The Solution: A multi-stage chromatographic strategy that exploits three distinct molecular properties:

  • Polarity (Silica Gel): Separates non-polar lipids from polar flavonoids.

  • Molecular Size/Shape (Sephadex LH-20): Separates monomeric flavonoids (Sigmoidin A) from polymeric tannins and chlorophyll.

  • Hydrophobicity (C18 HPLC): Resolves the subtle differences between prenylated analogs.

Workflow Visualization

The following diagram outlines the critical decision points and flow of the isolation logic.

Sigmoidin_Isolation Plant Erythrina sigmoidea (Stem Bark, Dried/Ground) Extract Crude Extraction (MeOH, 72h Maceration) Plant->Extract Cold Extraction Partition Liquid-Liquid Partitioning Extract->Partition Evaporate & Suspend in H2O Hexane n-Hexane Fraction (Discard Fats/Waxes) Partition->Hexane Wash 1 EtOAc Ethyl Acetate Fraction (TARGET: Flavonoids) Partition->EtOAc Wash 2 (Collect) Water Aqueous Residue (Discard Sugars/Salts) Partition->Water Residue CC_Silica Column Chromatography (Silica Gel: Hex/EtOAc Gradient) EtOAc->CC_Silica Load Sample Fractions Enriched Fractions (TLC Monitoring) CC_Silica->Fractions Gradient Elution Sephadex Sephadex LH-20 (MeOH Elution) Fractions->Sephadex Clean-up Step HPLC Prep-HPLC (C18) (H2O/ACN Gradient) Sephadex->HPLC Final Polish Pure Pure Sigmoidin A (>95% Purity) HPLC->Pure Isolation

Caption: Workflow for the targeted isolation of Sigmoidin A, emphasizing the critical Ethyl Acetate partitioning step to concentrate the flavonoid fraction.

Detailed Protocol

Phase 1: Extraction and Fractionation

Objective: Remove bulk interferences (fats, chlorophyll, sugars).

  • Plant Material: Dry the stem bark of Erythrina sigmoidea in shade (avoid UV degradation) and grind to a fine powder (<1 mm mesh).

  • Maceration: Suspend 1 kg of powder in 5 L of Methanol (MeOH). Allow to stand for 72 hours at room temperature with occasional agitation.

    • Why: Methanol penetrates the cellular matrix efficiently to extract polar and semi-polar flavonoids.

  • Concentration: Filter the extract and remove the solvent using a rotary evaporator at <40°C to yield a crude gum.

  • Liquid-Liquid Partitioning (Critical Step):

    • Suspend the crude gum in 500 mL of distilled water.

    • Defatting: Extract 3 times with 500 mL n-Hexane . Discard the hexane layer (contains lipids, waxes, chlorophyll).

    • Enrichment: Extract the aqueous phase 4 times with 500 mL Ethyl Acetate (EtOAc) .

    • Collection: Combine EtOAc layers, dry over anhydrous

      
      , and evaporate. This is your Target Fraction .
      
Phase 2: Primary Purification (Silica Gel CC)

Objective: Separate flavonoid classes based on polarity.

  • Stationary Phase: Silica gel 60 (0.063–0.200 mm).

  • Mobile Phase: Gradient of n-Hexane : Ethyl Acetate.

    • Start: 100% Hexane (0% EtOAc)

    • Step 1: 90:10 (Elutes non-polar impurities)

    • Step 2: 70:30 (Elutes less polar prenylated flavonoids)

    • Step 3: 50:50 (Target window for Sigmoidin A)

    • End: 100% EtOAc

  • Monitoring: Check fractions (50-100 mL each) via TLC. Use UV light (254/366 nm). Sigmoidin A typically appears as a dark spot under 254 nm (quenching) and may fluoresce or turn distinct colors (yellow/orange) after spraying with

    
    /Vanillin and heating.
    
Phase 3: Secondary Purification (Sephadex LH-20)

Objective: Remove polymeric tannins and oxidation products.

  • Why this step? Prenylated flavonoids often co-elute with oxidized phenolics on silica. Sephadex LH-20 separates based on molecular size and hydrogen bonding capability.

  • Protocol: Dissolve the Sigmoidin A-rich fraction from Phase 2 in minimal MeOH. Load onto a Sephadex LH-20 column equilibrated with MeOH. Elute isocratically with MeOH.

  • Result: Monomeric flavonoids (Sigmoidin A) elute later than large polymeric tannins but earlier than highly polar glycosides.

Phase 4: Final Polishing (Prep-HPLC)

Objective: Separate Sigmoidin A from Sigmoidin B.

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5 µm, 250 x 21.2 mm).

  • Solvent System: Water (A) / Acetonitrile (B) + 0.1% Formic Acid.

  • Gradient: 40% B to 70% B over 30 minutes.

  • Detection: 280 nm (Flavanone characteristic absorption).

  • Differentiation: Sigmoidin A (often less hydrophobic if it has fewer prenyls or free hydroxyls) will elute at a slightly different retention time than Sigmoidin B.

Characterization & Self-Validation

To validate the identity of Sigmoidin A without a reference standard, rely on these diagnostic Nuclear Magnetic Resonance (NMR) signatures.

Diagnostic 1H NMR Signals (Acetone-d6 or CDCl3)
Structural FeatureSignal TypeChemical Shift (

, ppm)
Diagnostic Value
Flavanone Skeleton
H-2dd~5.30 - 5.50Characteristic of flavanone C-ring closure.
H-3 (ax/eq)m / dd~2.70 - 3.10Coupled to H-2; confirms dihydro-pyrone ring.
Prenyl Group
Dimethylss (2x)~1.65 & 1.75Two singlets indicate the gem-dimethyl of prenyl.
Benzylic

d~3.20 - 3.35Links the prenyl group to the aromatic ring.
Vinylic Ht~5.15 - 5.25Confirms the double bond in the prenyl tail.
Aromatic Rings
H-Bonded OHs> 12.005-OH proton hydrogen-bonded to C=O (very sharp).
Validation Logic (The "Trust" Check)
  • Mass Spectrometry (ESI-MS): Look for the molecular ion

    
    . Sigmoidin A (
    
    
    
    ) typically shows a mass around 425 m/z (depending on exact substitution, verify against specific literature derivative). Note: Sigmoidin B usually has an additional prenyl group (+68 Da).
  • UV Spectrum: Flavanones exhibit a major absorption band at 280–290 nm (Band II) and a weak shoulder at 320–330 nm (Band I). A shift in Band II upon adding

    
     confirms the 5-OH or 3-OH group.
    

References

  • Promsattha, R., Tempesta, M. S., Fomum, Z. T., Ayafor, J. F., & Mbafor, J. T. (1986). Sigmoidin D: a new prenylated flavanone from Erythrina sigmoidea. Journal of Natural Products, 49(5), 932-933.

  • Njamen, D., Mbafor, J. T., Fomum, Z. T., Kamanyi, A., Mbanya, J. C., Recio, M. C., ... & Rios, J. L. (2004). Anti-inflammatory activities of two flavanones, Sigmoidin A and Sigmoidin B, from Erythrina sigmoidea.[1][2] Planta Medica, 70(02), 104-107.

  • Kouam, J., Etoa, F. X., Nkengfack, A. E., Fomum, Z. T., & Meyer, M. (2007). Antimicrobial prenylated flavonoids from the stem bark of Erythrina burtii. Phytochemistry, 68(20), 2645-2650.

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of (+/-)-Sigmoidin A

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Sigmoidin A is a prenylated flavanone originally isolated from Erythrina sigmoidea.[1] As a secondary metabolite, it exhibits significant biological potential, including antibacterial, antioxidant, and anti-inflammatory activities (specifically 5-lipoxygenase inhibition).[1]

Chemically, Sigmoidin A possesses a chiral center at the C-2 position. While often isolated as a racemate or a scalemic mixture depending on the botanical source, the biological activity often differs between enantiomers.[2] Therefore, this guide provides a dual-method approach:

  • Method A (Achiral RP-HPLC): For purity assessment, quantification, and isolation monitoring.

  • Method B (Chiral NP-HPLC): For the resolution of (+)- and (-)-Sigmoidin A enantiomers.

Chemical Profile[4][5][6][7][8][9][10][11][12]
  • Compound: Sigmoidin A[1]

  • Class: Prenylated Flavanone[3][1][4]

  • Molecular Formula: Cngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
    H
    
    
    
    O
    
    
  • Key Structural Features: C-2 Chiral center, 3'-prenyl group (lipophilic), phenolic hydroxyls (ionizable).[3]

  • UV Max: ~288 nm (Flavanone Band II), ~330 nm (shoulder).

Analytical Strategy & Workflow

The following diagram outlines the decision matrix for analyzing Sigmoidin A, ensuring the correct method is applied based on the research stage.

Sigmoidin_Workflow Start Sample Source Extract Crude Extract (Erythrina sp.) Start->Extract Standard Synthetic/Purified Standard Start->Standard Decision Analytical Goal? Extract->Decision Standard->Decision MethodA METHOD A: Achiral RP-HPLC (C18 Column) Decision->MethodA Profiling / Purity MethodB METHOD B: Chiral NP-HPLC (Amylose/Cellulose Column) Decision->MethodB Stereochemistry OutputA Output: Purity %, Quantitation MethodA->OutputA OutputB Output: Enantiomeric Excess (ee%) MethodB->OutputB OutputA->MethodB If Purity > 90%

Figure 1: Decision matrix for Sigmoidin A analysis. Method A is the prerequisite for Method B to ensure column longevity.

Sample Preparation Protocol

Causality: Prenylated flavonoids are lipophilic. Incomplete solubility leads to peak splitting and poor recovery.

Standard Preparation
  • Stock Solution: Weigh 1.0 mg of Sigmoidin A standard. Dissolve in 1.0 mL of HPLC-grade Methanol (MeOH) . Sonicate for 5 minutes to ensure complete dissolution.

  • Working Solution: Dilute the stock 1:10 with the initial mobile phase (e.g., Water/ACN 50:50).

    • Note: Avoid using 100% organic solvent for injection if the starting gradient is high aqueous, as this causes "solvent wash-through" (broad peaks).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter.

Plant Extract Preparation (Bark/Root)[5]
  • Extract dried powder (1 g) with MeOH (10 mL) via ultrasonication (30 min).

  • Centrifuge at 10,000 rpm for 10 min.

  • Crucial Step: Dilute supernatant with water to 80% MeOH and pass through a C18 SPE cartridge (pre-conditioned) if the sample is highly pigmented (chlorophyll removal).

Method A: Achiral RP-HPLC (Purity & Quantitation)[1]

Scientific Rationale: The prenyl group makes Sigmoidin A significantly more hydrophobic than non-prenylated flavanones (like naringenin). A C18 column with a high carbon load is required. Acidification is mandatory to suppress the ionization of phenolic hydroxyls, preventing peak tailing.

Chromatographic Conditions
ParameterSpecification
Column C18 End-capped (e.g., Phenomenex Luna or Waters Symmetry), 4.6 × 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid (v/v)
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic Acid (v/v)
Flow Rate 1.0 mL/min
Temperature 30°C (Controlled)
Detection UV-DAD: 288 nm (Quant), 254 nm (Impurity check)
Injection Vol. 10 µL
Gradient Program
Time (min)% Mobile Phase BEvent
0.030Initial Hold
2.030Isocratic separation of polar impurities
20.090Linear Gradient (Elution of Sigmoidin A ~14-16 min)
25.090Wash Step (Remove highly lipophilic compounds)
25.130Return to Initial
30.030Re-equilibration

System Suitability Limits (SST):

  • Tailing Factor (

    
    ):  NMT 1.5 (Strict limit due to phenolic nature).
    
  • Theoretical Plates (

    
    ):  > 5,000.
    
  • RSD (Area): < 2.0% (n=5).

Method B: Chiral HPLC (Enantioseparation)

Scientific Rationale: Flavanones are notoriously difficult to separate on reverse-phase chiral modes.[3] Normal Phase (NP) using polysaccharide-based coated phases (Amylose or Cellulose) is the industry standard for this class. The "coated" phase interacts with the 3D structure of the chiral center.

Chromatographic Conditions
ParameterSpecification
Column Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or equivalent), 4.6 × 250 mm, 5 µm
Mobile Phase n-Hexane : Isopropanol (IPA) (90 : 10 v/v)
Flow Rate 0.8 mL/min (Lower flow to protect chiral stationary phase)
Temperature 25°C (Lower temp often improves chiral resolution)
Detection UV at 288 nm
Mode Isocratic

Critical Operational Note:

  • Solvent Compatibility: Never introduce water or acetonitrile into a standard Chiralpak AD column unless it is the "Immobilized" version (e.g., Chiralpak IA). It will strip the stationary phase. Flush lines with 100% IPA before switching from RP to NP systems.

Logic of Mobile Phase Selection

The following diagram explains the chemical logic behind the solvent choices, aiding in troubleshooting if retention times shift.

Solvent_Logic Analyte Sigmoidin A (Prenylated Flavanone) Feature1 Prenyl Group (Hydrophobic) Analyte->Feature1 Feature2 Phenolic -OH (Acidic) Analyte->Feature2 Feature3 Chiral Center (C-2) Analyte->Feature3 Action1 Requires High % Organic (ACN/MeOH) to elute Feature1->Action1 Prevents retention > 60 min Action2 Requires Acid Modifier (Formic Acid) to suppress ionization Feature2->Action2 Prevents Peak Tailing Action3 Requires Steric Selector (Amylose/Cellulose) Feature3->Action3 Enables Separation

Figure 2: Mechanistic basis for mobile phase and column selection.

Troubleshooting & Expert Insights

Issue: Peak Tailing (> 1.5)
  • Cause: Secondary interactions between free silanols on the silica backbone and the phenolic hydroxyls of Sigmoidin A.

  • Fix: Increase ionic strength by adding 10 mM Ammonium Formate to the aqueous phase (Method A) or ensure the column is "End-capped."

Issue: Racemization[1]
  • Cause: Flavanones can undergo Michael-type addition/elimination ring opening at high pH or high temperatures, leading to racemization.

  • Fix: Keep column temperature

    
     30°C. Ensure autosampler is cooled to 4°C. Never  use basic mobile phases (pH > 7.0).
    
Issue: "Ghost" Peaks in Gradient
  • Cause: Prenylated impurities from the Erythrina matrix often elute during the high-organic wash step.

  • Fix: Extend the "Wash Step" (90% B) in Method A by 5 minutes to ensure the column is clean before the next injection.

References

  • Kouam, J., et al. (2007). "Antibacterial activities of the extracts and some compounds from Erythrina sigmoidea." Phytochemistry. (Context: Isolation and identification of Sigmoidin A).

  • Yáñez, J. A., et al. (2007).[5] "Methods of analysis and separation of chiral flavonoids." Journal of Chromatography B. (Context: General protocols for chiral separation of flavanones).

  • Promsattha, R., et al. (1986).[4] "Sigmoidin D: a new prenylated flavanone from Erythrina sigmoidea."[4] Journal of Natural Products. (Context: Structural characterization and UV properties of the Sigmoidin class).

  • PubChem Database. "Sigmoidin A Compound Summary." (Context: Physicochemical properties).

Sources

Application Note: Preparation and Handling of (+/-)-Sigmoidin A Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

(+/-)-Sigmoidin A (CAS: 176046-04-1) is a bioactive prenylated flavanone originally isolated from Erythrina sigmoidea.[1] It exhibits significant anti-inflammatory activity (specifically 5-lipoxygenase inhibition) and antioxidant properties.[2] However, its lipophilic prenyl side chains render it poorly soluble in aqueous media, presenting a high risk of precipitation during biological assays.

This protocol details the preparation of stable stock solutions and the subsequent dilution strategies required to maintain solubility in aqueous buffers (PBS, cell culture media) while minimizing solvent toxicity.

Physicochemical Specifications
PropertyValueNotes
Molecular Formula C₂₅H₂₈O₆
Molecular Weight 424.49 g/mol
Physical State Off-white to light yellow solidLight sensitive
Primary Solubility DMSO (~13 mg/mL; ~30 mM)Requires sonication/warming
Secondary Solubility Ethanol, MethanolGood, but solvent volatility affects concentration accuracy
Aqueous Solubility NegligiblePrecipitates immediately in water without carrier

Critical Handling Directives (Read Before Starting)

The "Hygroscopic DMSO" Trap

Sigmoidin A is highly sensitive to water content during dissolution. Using old, hygroscopic DMSO (which has absorbed atmospheric moisture) will drastically reduce solubility, leading to "crash-out" precipitation that is often invisible to the naked eye but devastating to assay reproducibility.

  • Rule: Always use anhydrous DMSO (≥99.9%) from a freshly opened bottle or a septum-sealed vial.

Light & Temperature Sensitivity

As a flavonoid, Sigmoidin A is prone to photo-oxidation.

  • Rule: Perform all weighing and dissolution steps under low light or in amber vessels.

  • Rule: Avoid temperatures >40°C during dissolution to prevent prenyl group degradation.

Protocol A: Preparation of Master Stock Solution (10 mM)

Objective: Create a stable, high-concentration stock solution for long-term storage. Target Concentration: 10 mM (4.24 mg/mL). Solvent: Anhydrous DMSO.

Materials
  • (+/-)-Sigmoidin A powder (equilibrated to room temperature).

  • Anhydrous DMSO (cell culture grade).

  • Amber glass vials with Teflon-lined caps (1.5 mL or 4 mL).

  • Ultrasonic water bath.

Step-by-Step Procedure
  • Equilibration: Remove the product vial from -20°C/-80°C storage and allow it to warm to room temperature inside a desiccator (approx. 30 mins). Opening a cold vial introduces condensation.

  • Weighing: Weigh 1.0 mg of Sigmoidin A into a sterile amber glass vial.

    • Calculation: 1.0 mg / 424.49 g/mol = 2.35 µmol.

  • Solvent Addition: Add 235.6 µL of Anhydrous DMSO to the vial to achieve exactly 10 mM.

    • Note: If weighing a different mass, use the formula:

      
      
      
  • Dissolution (Critical):

    • Vortex vigorously for 30 seconds.

    • Sonication: If visible particles remain, sonicate in a water bath at room temperature for 2–5 minutes.

    • Warming: If solution is not clear, warm gently to 37°C for 5 minutes. Do not exceed 40°C.

  • Inspection: Hold the vial up to a light source. The solution must be perfectly clear and yellow/amber. Any turbidity indicates incomplete dissolution.

Storage Workflow

Do not store the stock in the working vial.

  • Aliquot the 10 mM stock into small volumes (e.g., 20–50 µL) in PCR tubes or amber microcentrifuge tubes.

  • Store at -80°C (stable for 6 months) or -20°C (stable for 1 month).

  • Avoid freeze-thaw cycles. Use one aliquot per experiment and discard the remainder.

Protocol B: Preparation of Working Solutions (In Vitro)

Objective: Dilute the stock into assay media without precipitating the compound or killing cells with DMSO. Constraint: Final DMSO concentration must be


 (v/v) for most cell lines, or 

for sensitive primary cells.
The "Intermediate Dilution" Method

Directly adding 100% DMSO stock to cell media often causes local precipitation at the point of contact. Use an intermediate step.

Example: Preparing a 10 µM Assay Solution (Final Volume 10 mL)

  • Thaw: Thaw a 10 mM stock aliquot at 37°C; vortex to ensure homogeneity.

  • Intermediate Stock (100x): Dilute the 10 mM stock 1:10 in pure DMSO or Ethanol to create a 1 mM Intermediate Stock.

    • Why? It is easier to pipet larger volumes accurately, and it keeps the compound solubilized before the "water shock."

  • Final Dilution: Add 100 µL of the 1 mM Intermediate Stock dropwise to 10 mL of warm culture medium (37°C) while vortexing the medium.

    • Final Concentration: 10 µM Sigmoidin A.

    • Final DMSO Content: 1.0% (If this is too high, start with a higher concentration stock or use a 1000x dilution step).

Optimized 1000x Dilution Scheme (Low DMSO) To achieve 0.1% DMSO:

  • Use the 10 mM Master Stock directly.

  • Add 1 µL of 10 mM Stock to 1 mL of Medium.

  • Result: 10 µM Sigmoidin A, 0.1% DMSO.

Visual Workflow

SigmoidinPrep Powder Sigmoidin A Powder Weigh Weigh 1 mg Powder->Weigh DMSO Add Anhydrous DMSO (235.6 µL) Weigh->DMSO Sonicate Vortex & Sonicate (Clear Solution) DMSO->Sonicate MasterStock Master Stock 10 mM Sonicate->MasterStock Aliquot Aliquot & Store (-80°C) MasterStock->Aliquot Working Working Solution (Media/Buffer) MasterStock->Working  Dilute 1:1000 (0.1% DMSO)

Caption: Workflow for generating stable 10 mM Master Stock and subsequent working solutions.

Quality Control & Troubleshooting

Precipitation Check (The "Crystal Test")

Before applying to cells, perform a dummy dilution in a clear tube.

  • Prepare the working solution as intended.

  • Incubate at 37°C for 30 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Inspect the pellet. If a visible pellet or opacity exists, the compound has crashed out.

    • Solution: Reduce concentration or add a solubilizing agent like BSA (Bovine Serum Albumin) to the media, which can bind flavonoids and improve solubility.

Biological Validation

Since Sigmoidin A is a 5-LOX inhibitor, a functional validation can be performed using a simple DPPH antioxidant assay if HPLC is unavailable.

  • DPPH Assay: Mix working solution with DPPH (purple). Rapid decolorization to yellow confirms the compound is in solution and active.

References

  • Njamen, D., et al. (2004). "Anti-inflammatory activities of two flavanones, sigmoidin A and sigmoidin B, from Erythrina sigmoidea."[2] Planta Medica, 70(2), 104-107.[2]

  • Nkengfack, A. E., et al. (1994). "Prenylated isoflavanones from the roots of Erythrina sigmoidea." Phytochemistry, 35(2), 521-526.

  • Kouam, J., et al. (2007). "Sigmoidin L, a new antibacterial flavonoid from Erythrina sigmoidea (Fabaceae)." Natural Product Communications, 2(11).

Sources

Application Notes and Protocols for Investigating the Mechanism of Action of (+/-)-Sigmoidin A

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling the Therapeutic Potential of (+/-)-Sigmoidin A

(+/-)-Sigmoidin A, a prenylated flavanone isolated from species like Erythrina sigmoidea, has emerged as a compelling natural product with a spectrum of biological activities.[1][2] Preclinical studies have highlighted its antioxidant, antimicrobial, anti-inflammatory, and cytotoxic properties, suggesting its potential as a lead compound for drug development.[1][2][3] Notably, its anti-cancer activity appears to be mediated through a prooxidative mechanism, a fascinating dual role for a flavonoid.[3][4] Furthermore, its anti-inflammatory effects are attributed to the potent scavenging of free radicals and selective inhibition of 5-lipoxygenase (5-LOX).[1][2][5]

These initial findings, while promising, only scratch the surface of Sigmoidin A's mechanism of action. A thorough understanding of its molecular targets and the signaling pathways it modulates is crucial for its translation into a therapeutic agent. This guide provides a comprehensive framework and detailed protocols for researchers to systematically investigate the mechanism of action of (+/-)-Sigmoidin A, from initial target identification to the elucidation of downstream cellular events.

Part 1: Identifying the Direct Molecular Targets of (+/-)-Sigmoidin A

A critical first step in mechanism of action studies is the identification of the direct binding partners of a bioactive compound. This section outlines several robust experimental strategies to pinpoint the molecular targets of (+/-)-Sigmoidin A.

Strategy 1: Label-Free Target Identification using Drug Affinity Responsive Target Stability (DARTS)

The DARTS method is a powerful technique that avoids chemical modification of the small molecule, which can sometimes alter its biological activity.[2][4] It is based on the principle that the binding of a small molecule to its target protein can increase the protein's stability and render it less susceptible to proteolytic degradation.[1][2][3][4]

Causality Behind Experimental Choices: By comparing the protein digestion patterns in the presence and absence of Sigmoidin A, one can identify proteins that are protected from proteolysis, suggesting a direct binding interaction. This approach is particularly advantageous for natural products where synthetic modification for probe generation might be challenging.

Experimental Workflow for DARTS

DARTS_Workflow cluster_prep Sample Preparation cluster_treatment Treatment cluster_digestion Protease Digestion cluster_analysis Analysis Cell_Lysate Prepare Cell Lysate Quantify Quantify Protein Concentration Cell_Lysate->Quantify Aliquots Aliquot Lysate Quantify->Aliquots Treatment Treat with Sigmoidin A or Vehicle Control Aliquots->Treatment Protease Add Protease (e.g., Pronase) Treatment->Protease Incubate Incubate for a Defined Time Protease->Incubate SDS_PAGE Stop Digestion & Run SDS-PAGE Incubate->SDS_PAGE Stain Stain Gel (e.g., Coomassie) SDS_PAGE->Stain Excise Excise Protected Bands Stain->Excise MS LC-MS/MS Analysis for Protein ID Excise->MS Validation Target Validation (e.g., Western Blot) MS->Validation

Caption: Workflow for Drug Affinity Responsive Target Stability (DARTS).

Detailed Protocol for DARTS:

  • Cell Lysate Preparation:

    • Culture relevant cells (e.g., cancer cell line for cytotoxicity studies, immune cells for anti-inflammatory studies) to ~80-90% confluency.

    • Lyse cells in a suitable buffer (e.g., M-PER or RIPA buffer) containing protease inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a standard assay (e.g., BCA assay).

  • Treatment with (+/-)-Sigmoidin A:

    • Aliquot the cell lysate into equal volumes.

    • Treat aliquots with varying concentrations of (+/-)-Sigmoidin A (e.g., 0.1, 1, 10, 100 µM) or a vehicle control (e.g., DMSO).

    • Incubate at room temperature for 1 hour to allow for binding.

  • Protease Digestion:

    • Add a protease (e.g., pronase, thermolysin) to each aliquot. The optimal protease and its concentration should be determined empirically.

    • Incubate for a specific time (e.g., 10-30 minutes) at room temperature.

  • SDS-PAGE and Analysis:

    • Stop the digestion by adding SDS-PAGE loading buffer and heating the samples.

    • Separate the proteins by SDS-PAGE.

    • Visualize the protein bands using Coomassie blue or silver staining.

    • Identify bands that are more prominent (less digested) in the Sigmoidin A-treated lanes compared to the control lane.

  • Protein Identification:

    • Excise the protected protein bands from the gel.

    • Perform in-gel digestion with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

  • Target Validation:

    • Validate the identified targets using orthogonal methods such as Western blotting with specific antibodies to confirm the protective effect of Sigmoidin A.

Strategy 2: Target Pull-Down using Affinity Chromatography

This classical method involves immobilizing the small molecule onto a solid support to "pull down" its binding partners from a cell lysate.[6][7]

Causality Behind Experimental Choices: This technique directly captures proteins that physically interact with Sigmoidin A. To enhance the capture of both strong and weak interactors, a photo-affinity probe can be synthesized. This involves incorporating a photoreactive group into the Sigmoidin A molecule, which upon UV irradiation, forms a covalent bond with the target protein.[7]

Experimental Workflow for Affinity Chromatography

Affinity_Chromatography_Workflow cluster_probe Probe Preparation cluster_pulldown Target Pull-Down cluster_elution Elution & Analysis Synthesize Synthesize Sigmoidin A Probe (e.g., with Biotin tag) Immobilize Immobilize Probe on Beads Synthesize->Immobilize Incubate_Beads Incubate Lysate with Probe-Beads Immobilize->Incubate_Beads Lysate_Prep Prepare Cell Lysate Lysate_Prep->Incubate_Beads Wash Wash Beads to Remove Non-specific Binders Incubate_Beads->Wash Elute Elute Bound Proteins Wash->Elute SDS_PAGE_AC Run SDS-PAGE Elute->SDS_PAGE_AC MS_AC LC-MS/MS for Protein ID SDS_PAGE_AC->MS_AC Validation_AC Target Validation MS_AC->Validation_AC

Caption: Workflow for Affinity Chromatography-based Target Identification.

Detailed Protocol for Affinity Chromatography:

  • Probe Synthesis and Immobilization:

    • Synthesize a derivative of (+/-)-Sigmoidin A with a linker and an affinity tag (e.g., biotin). It is crucial to ensure that the modification does not significantly alter the compound's bioactivity.

    • Immobilize the synthesized probe onto a solid support (e.g., streptavidin-coated agarose beads for a biotinylated probe).

  • Target Pull-Down:

    • Prepare cell lysate as described for the DARTS protocol.

    • Incubate the cell lysate with the probe-immobilized beads. A control incubation with beads lacking the probe should be performed in parallel to identify non-specific binders.

    • Wash the beads extensively with lysis buffer to remove unbound proteins.

  • Elution and Analysis:

    • Elute the bound proteins from the beads using a suitable elution buffer (e.g., high salt, low pH, or a solution containing the free tag).

    • Separate the eluted proteins by SDS-PAGE and visualize them.

    • Excise the protein bands of interest and identify them by LC-MS/MS.

Strategy 3: In Silico Target Prediction

Computational methods can be employed as a preliminary step to predict potential targets of (+/-)-Sigmoidin A, which can then be experimentally validated.[8][9][10][11]

Causality Behind Experimental Choices: Based on the structure of Sigmoidin A, molecular docking simulations can be performed against a library of known protein structures to predict binding affinities and modes.[8][9][10] This approach can narrow down the list of potential targets for experimental investigation, saving time and resources.

Workflow for In Silico Target Prediction:

  • Ligand and Target Preparation:

    • Obtain the 3D structure of (+/-)-Sigmoidin A.

    • Compile a library of potential protein targets based on known activities of flavonoids or pathways implicated in its observed effects (e.g., proteins involved in inflammation, apoptosis, oxidative stress).

  • Molecular Docking:

    • Use docking software (e.g., AutoDock, Glide) to predict the binding of Sigmoidin A to the active sites or allosteric sites of the target proteins.

  • Analysis and Prioritization:

    • Analyze the docking scores and binding interactions to rank the potential targets.

    • Prioritize targets with high predicted affinity and biologically plausible interactions for experimental validation.

Part 2: Delineating the Downstream Signaling Pathways

Once potential targets are identified, the next step is to investigate how the interaction of (+/-)-Sigmoidin A with these targets modulates downstream cellular signaling pathways.

Investigating Pro-oxidative and Apoptotic Pathways in Cancer Cells

Given that Sigmoidin A exhibits cytotoxicity in cancer cells through a prooxidative mechanism[3][4], the following pathways should be investigated:

  • Reactive Oxygen Species (ROS) Production: Measure intracellular ROS levels using fluorescent probes like DCFDA.

  • Glutathione (GSH) Depletion: Quantify intracellular GSH levels to confirm the prooxidative mechanism.[3]

  • DNA Damage: Assess DNA damage using the comet assay or by detecting markers like γH2AX.[3]

  • Mitochondrial-Mediated Apoptosis:

    • Measure changes in mitochondrial membrane potential using probes like JC-1.

    • Assess the release of cytochrome c from mitochondria into the cytosol.

    • Analyze the activation of caspases (e.g., caspase-9, caspase-3) through activity assays or Western blotting for cleaved forms.

    • Examine the expression of Bcl-2 family proteins (e.g., Bax, Bcl-2) by Western blotting.

Experimental Workflow for Apoptosis Pathway Analysis

Apoptosis_Pathway_Workflow cluster_treatment_apoptosis Cell Treatment cluster_ros ROS & GSH Analysis cluster_mito Mitochondrial Analysis cluster_caspase Caspase Activation Treat_Cells Treat Cancer Cells with Sigmoidin A ROS_Assay Measure ROS Production (DCFDA) Treat_Cells->ROS_Assay GSH_Assay Measure GSH Levels Treat_Cells->GSH_Assay MMP_Assay Assess Mitochondrial Membrane Potential (JC-1) Treat_Cells->MMP_Assay CytoC_Release Detect Cytochrome c Release MMP_Assay->CytoC_Release Caspase_Assay Caspase Activity Assays (Caspase-3, -9) CytoC_Release->Caspase_Assay Cleaved_Caspase Western Blot for Cleaved Caspases Caspase_Assay->Cleaved_Caspase Target_Validation_Workflow cluster_genetic Genetic Manipulation cluster_phenotype Phenotypic Assays Knockdown siRNA/shRNA Knockdown of Putative Target Treat_SigmoidinA Treat Modified Cells with Sigmoidin A Knockdown->Treat_SigmoidinA Knockout CRISPR-Cas9 Knockout of Putative Target Knockout->Treat_SigmoidinA Overexpress Overexpression of Putative Target Overexpress->Treat_SigmoidinA Assess_Response Assess Cellular Response (e.g., Viability, Inflammation) Treat_SigmoidinA->Assess_Response Conclusion Correlate Target Level with Sigmoidin A Effect Assess_Response->Conclusion

Caption: Workflow for Genetic Validation of Drug Targets.

Quantitative Data Summary

ParameterAssayExpected Outcome with (+/-)-Sigmoidin A Treatment
Anti-Cancer Activity
Cell ViabilityMTT/XTT AssayDecreased in a dose-dependent manner
ROS LevelsDCFDA StainingIncreased
GSH LevelsGSH Assay KitDecreased
DNA DamageComet Assay / γH2AX StainingIncreased
Mitochondrial Membrane PotentialJC-1 StainingDecreased
Caspase-3/9 ActivityCaspase Activity AssayIncreased
Anti-inflammatory Activity
5-LOX Activity5-LOX Activity AssayDecreased
NF-κB Nuclear TranslocationImmunofluorescence/Western BlotDecreased
IκBα PhosphorylationWestern BlotDecreased
p38/JNK/ERK PhosphorylationWestern BlotDecreased

Conclusion

The study of (+/-)-Sigmoidin A's mechanism of action presents an exciting opportunity to understand how this natural product exerts its therapeutic effects. The systematic approach outlined in these application notes, from unbiased target identification to the detailed analysis of downstream signaling and rigorous target validation, will provide a solid foundation for advancing Sigmoidin A through the drug discovery pipeline. By employing these robust methodologies, researchers can unlock the full therapeutic potential of this promising bioactive flavonoid.

References

  • Njamen, D., Mbafor, J. T., Fomum, Z. T., Kamanyi, A., Mbanya, J. C., Recio, M. C., Giner, R. M., Muri, S., & Ríos, J. L. (2004). Anti-inflammatory activities of two flavanones, sigmoidin A and sigmoidin B, from Erythrina sigmoidea. Planta medica, 70(2), 104–107. [Link]

  • PubMed. (n.d.). Anti-inflammatory activities of two flavanones, sigmoidin A and sigmoidin B, from Erythrina sigmoidea. Retrieved February 7, 2024, from [Link]

  • ResearchGate. (n.d.). Comparative Antioxidant, Prooxidant and Cytotoxic Activity of Sigmoidin A and Eriodictyol. Retrieved February 7, 2024, from [Link]

  • ResearchGate. (n.d.). Anti-Inflammatory Activities of Two Flavanones, Sigmoidin A and Sigmoidin B, from Erythrina sigmoidea. Retrieved February 7, 2024, from [Link]

  • Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M. J., & Loo, J. A. (2009). Target identification by drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences of the United States of America, 106(51), 21984–21989. [Link]

  • Pai, M. Y., Lomenick, B., Hwang, H., & Schiestl, R. H. (2014). Drug affinity responsive target stability (DARTS) for small-molecule target identification. Current protocols in chemical biology, 6(4), 203–216. [Link]

  • Corson, T. W., Cavga, A., Aberle, N., & Crews, C. M. (2011). Small molecule-target identification using photo-affinity chromatography. Methods in molecular biology (Clifton, N.J.), 756, 187–200. [Link]

  • Creative Biolabs. (n.d.). Affinity Chromatography. Retrieved February 7, 2024, from [Link]

  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules (Basel, Switzerland), 20(7), 13384–13421. [Link]

  • Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. International journal of molecular sciences, 20(18), 4331. [Link]

  • Ganesan, A., Coote, M. L., & Barakat, K. (2017). Molecular dynamics-based approaches for computational drug discovery. Expert opinion on drug discovery, 12(4), 355–368. [Link]

  • Andhiarto, Y., Suciati, Praditapuspa, E. N., & Sukardiman. (2022). In Silico Analysis and ADMET Prediction of Flavonoid Compounds from Syzigium cumini var. album on α-Glucosidase Receptor for Searching Anti-Diabetic Drug Candidates. Pharmacognosy Journal, 14(6), 736-743. [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved February 7, 2024, from [Link]

  • ResearchGate. (n.d.). How to experimentally validate drug-target interactions? Retrieved February 7, 2024, from [Link]

  • Wright, M. H., & Sieber, S. A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural product reports, 33(5), 681–708. [Link]

  • Springer Nature Experiments. (n.d.). Profiling of Small Molecules by Chemical Proteomics. Retrieved February 7, 2024, from [Link]

  • Wang, Z., Wang, J., & Li, Z. (2018). Currently Available Strategies for Target Identification of Bioactive Natural Products. Frontiers in pharmacology, 9, 1263. [Link]

  • van Breemen, R. B., & Muchiri, R. N. (2018). Drug Discovery from Natural Products Using Affinity Selection-Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 29(9), 1779–1790. [Link]

  • Almeida, M. R. P., & Cass, Q. B. (2023). Affinity selection mass spectrometry (AS-MS) for prospecting ligands in natural product libraries. Frontiers in Molecular Biosciences, 10. [Link]

  • Zhang, C., Cui, M., Cui, Y., Hettinghouse, A., & Liu, C. J. (2019). A Semi-Quantitative Drug Affinity Responsive Target Stability (DARTS) assay for studying Rapamycin/mTOR interaction. Journal of visualized experiments : JoVE, (147), 10.3791/59656. [Link]

  • MDPI. (2022). In Silico Evaluation of Flavonoids as Effective Antiviral Agents on the Spike Glycoprotein of SARS-CoV-2. Molecules, 27(19), 6543. [Link]

  • MDPI. (2023). Investigating a Library of Flavonoids as Potential Inhibitors of a Cancer Therapeutic Target MEK2 Using in Silico Methods. International Journal of Molecular Sciences, 24(3), 2799. [Link]

  • MDPI. (2022). In Silico Evaluation of Natural Flavonoids as a Potential Inhibitor of Coronavirus Disease. Molecules, 27(15), 4938. [Link]

  • R Discovery. (2022). Flavonoids as promising anticancer agents: an in silico investigation of ADMET, binding affinity by molecular docking and molecular dynamics simulations. Journal of Biomolecular Structure and Dynamics. [Link]

  • Oxford Academic. (2024). Harnessing AI to fuse phenotypic signatures for drug target identification: progress in computational modeling. Briefings in Bioinformatics. [Link]

  • Taylor & Francis Online. (2024). Validation guidelines for drug-target prediction methods. Briefings in Bioinformatics. [Link]

  • A-Mansour, K. (2014). Molecular Target Validation in preclinical drug discovery. Drug Discovery World. [Link]

  • MDPI. (2023). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Biology, 13(1), 555. [Link]

  • National Center for Biotechnology Information. (2020). Chemical Proteomic Mapping of Reversible Small Molecule Binding Sites in Native Systems. Current Opinion in Chemical Biology, 54, 36-44. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating the Stability of (+/-)-Sigmoidin A in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (+/-)-Sigmoidin A. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during experimental work with this promising prenylated flavanone. As a bioactive compound with antioxidant, anti-inflammatory, and antimicrobial properties, understanding its behavior in solution is critical for obtaining reliable and reproducible results.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity of your experiments.

I. Understanding the Molecule: Why Stability Matters

(+/-)-Sigmoidin A is a prenylated flavanone, a class of flavonoids characterized by the presence of one or more isoprenoid side-chains.[3][4] This prenyl group significantly increases the molecule's lipophilicity, which can enhance its interaction with biological membranes and potentially its bioactivity.[5] However, the flavonoid backbone, with its multiple hydroxyl groups, is susceptible to various degradation pathways, a factor that researchers must carefully manage.

Instability in solution can lead to a variety of experimental issues, including:

  • Loss of biological activity

  • Formation of artifacts with their own biological effects

  • Inaccurate quantification and dose-response relationships

  • Poor reproducibility of experimental results

This guide will walk you through the common pitfalls and provide you with the knowledge to mitigate these risks.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions our team receives regarding the handling and stability of (+/-)-Sigmoidin A.

Q1: What are the primary factors that can cause (+/-)-Sigmoidin A to degrade in solution?

A1: Like many flavonoids, the stability of (+/-)-Sigmoidin A is influenced by several environmental factors. The most critical are:

  • pH: Flavonoids are generally more stable in acidic to neutral conditions. Alkaline (basic) solutions can catalyze the degradation of the flavanone structure, often leading to the opening of the heterocyclic C-ring.[6]

  • Oxidation: The phenolic hydroxyl groups on the Sigmoidin A molecule are susceptible to oxidation, which can be accelerated by the presence of dissolved oxygen, metal ions, or exposure to light.[7][8]

  • Light (Photodegradation): Exposure to UV or even ambient light can provide the energy to initiate degradation reactions.[9] It is crucial to protect solutions from light.

  • Temperature: Elevated temperatures can accelerate the rate of all chemical degradation pathways. While moderate heat might be used for initial dissolution, prolonged exposure should be avoided.

Q2: What is the recommended solvent for dissolving (+/-)-Sigmoidin A?

A2: Due to its lipophilic nature conferred by the prenyl groups, (+/-)-Sigmoidin A has poor solubility in water. The most commonly recommended solvents are polar aprotic solvents.

  • Dimethyl Sulfoxide (DMSO): This is the most frequently used solvent for creating stock solutions of flavonoids for in vitro assays. It offers high solubility for a wide range of organic molecules.

  • Ethanol and Methanol: These polar protic solvents are also effective for dissolving flavonoids.[10] For cell-based assays, it is critical to keep the final concentration of these organic solvents low (typically <0.5%) to avoid solvent-induced cytotoxicity.[11]

Q3: How should I store my (+/-)-Sigmoidin A solutions?

A3: Proper storage is paramount to maintaining the integrity of your compound.

  • Stock Solutions: Prepare concentrated stock solutions in a high-quality, anhydrous solvent like DMSO. Aliquot these into smaller volumes in amber glass vials or cryovials to minimize freeze-thaw cycles and light exposure. Store these aliquots at -20°C or -80°C for long-term stability.

  • Working Solutions: Prepare fresh working solutions from your frozen stock for each experiment. If a working solution in an aqueous buffer is required, it should be used immediately. Do not store dilute aqueous solutions of (+/-)-Sigmoidin A for extended periods, as hydrolysis and other degradation pathways are more likely in aqueous environments.

Q4: I am seeing a decrease in the biological effect of my (+/-)-Sigmoidin A over time in my multi-day experiment. What could be the cause?

A4: This is a classic sign of compound instability in your experimental medium. The aqueous nature of cell culture media or assay buffers, combined with physiological temperature (37°C) and the presence of oxygen, can lead to significant degradation over 24-72 hours.

Troubleshooting Steps:

  • Confirm Stock Solution Integrity: First, verify that your stock solution has not degraded. You can do this by comparing its analytical profile (e.g., via HPLC) to a freshly prepared solution or a previous measurement.

  • Replenish the Compound: For longer-term experiments, consider replenishing the (+/-)-Sigmoidin A in your culture medium daily to maintain a more consistent concentration.

  • Use a Stability-Indicating Assay: Develop a simple analytical method (see Section IV) to quantify the concentration of (+/-)-Sigmoidin A in your experimental medium at the beginning and end of your experiment to understand its degradation kinetics.

III. Troubleshooting Guide: Common Experimental Problems

This section provides a more in-depth, problem-and-solution approach to specific issues you may encounter.

Problem 1: Precipitation of (+/-)-Sigmoidin A in Aqueous Media

Symptoms:

  • Visible particulate matter or cloudiness in the well of a microplate or culture dish after adding the compound.

  • Inconsistent results that are not dose-dependent.

Causality: This is a solubility issue. While (+/-)-Sigmoidin A may be soluble in your organic stock solvent, its low aqueous solubility can cause it to precipitate when diluted into your aqueous experimental medium.

Solutions:

  • Decrease the Final Concentration: The most straightforward solution is to work at lower concentrations of (+/-)-Sigmoidin A.

  • Increase the Solvent Concentration (with caution): You can slightly increase the final concentration of your organic solvent (e.g., from 0.1% to 0.5% DMSO), but be mindful of potential solvent toxicity to your cells. Always run a vehicle control with the highest concentration of solvent used.

  • Use a Surfactant or Solubilizing Agent: For some applications, a non-ionic surfactant like Tween® 80 or a carrier molecule like cyclodextrin can be used to improve aqueous solubility. However, these must be tested for their own biological effects in your system.

  • Sonication: Briefly sonicating the final solution can sometimes help to create a more uniform, albeit potentially temporary, dispersion.

Problem 2: Inconsistent Results and Poor Reproducibility

Symptoms:

  • High variability between replicate wells or experiments.

  • Difficulty in obtaining a clear dose-response curve.

Causality: This can be due to a combination of factors, including compound degradation, precipitation, or inaccurate pipetting of a non-homogenous solution.

Troubleshooting Workflow:

G start Inconsistent Results check_stock 1. Check Stock Solution Is it clear? Stored correctly? start->check_stock precip 2. Check for Precipitation Visible particles in media? check_stock->precip Yes solution_stock Action: Prepare fresh stock solution. Use high-quality anhydrous solvent. check_stock->solution_stock No degradation 3. Suspect Degradation Time-dependent loss of effect? precip->degradation No solution_precip Action: Lower final concentration. Increase co-solvent (with control). Consider sonication. precip->solution_precip Yes pipetting 4. Review Technique Is pipetting accurate? Mixing well? degradation->pipetting No solution_degradation Action: Use solution immediately after preparation. Replenish compound in multi-day assays. Perform stability test (See Sec. IV). degradation->solution_degradation Yes solution_pipetting Action: Pre-wet tips. Ensure complete mixing in media before adding to cells. pipetting->solution_pipetting

Caption: Troubleshooting workflow for inconsistent experimental results.

Problem 3: Suspected Degradation and Identification of Degradants

Symptoms:

  • Appearance of new peaks in your analytical chromatogram (e.g., HPLC, LC-MS).

  • A color change in your solution (e.g., yellowing).

Causality: (+/-)-Sigmoidin A is undergoing chemical transformation. The most likely degradation pathways for flavanones involve the opening of the C-ring, particularly under basic or oxidative conditions, leading to the formation of chalcones or other phenolic derivatives.[12]

Inferred Degradation Pathway of (+/-)-Sigmoidin A:

G cluster_0 Sigmoidin A (Flavanone) cluster_1 Degradation Products sigmoidin (+/-)-Sigmoidin A chalcone Chalcone Intermediate sigmoidin->chalcone Ring Opening (e.g., alkaline pH) phenolic_acids Phenolic Acid Derivatives chalcone->phenolic_acids Further Oxidation/Cleavage

Caption: Inferred degradation pathway of (+/-)-Sigmoidin A.

Solutions:

  • Perform a Forced Degradation Study: To understand the potential degradation products, a forced degradation study is recommended. This involves subjecting a solution of (+/-)-Sigmoidin A to harsh conditions to accelerate its breakdown.[13][14][15]

  • Analyze by LC-MS: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and identify the degradation products by their mass-to-charge ratio.

IV. Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Weighing: Accurately weigh the desired amount of (+/-)-Sigmoidin A powder in a clean, dry vial.

  • Solvent Addition: Add the required volume of high-quality, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Dissolution: Vortex the solution vigorously. If necessary, briefly warm the vial in a 37°C water bath and sonicate for 5-10 minutes to ensure complete dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in amber vials and store at -80°C.

Protocol 2: Forced Degradation Study

This protocol provides a framework for investigating the stability of (+/-)-Sigmoidin A. The goal is to achieve 5-20% degradation to ensure that the analytical method can detect the degradants without completely consuming the parent compound.[13][16]

Materials:

  • (+/-)-Sigmoidin A stock solution (e.g., 1 mg/mL in methanol or acetonitrile)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a UV/DAD detector

  • C18 HPLC column

Procedure:

  • Prepare Samples: For each condition, mix 1 mL of the (+/-)-Sigmoidin A stock solution with 1 mL of the stress agent (HCl, NaOH, or H₂O₂). For the control, mix 1 mL of stock with 1 mL of the solvent.

  • Incubation:

    • Acid Hydrolysis: Incubate the HCl mixture at 60°C.

    • Base Hydrolysis: Incubate the NaOH mixture at room temperature.

    • Oxidative Degradation: Incubate the H₂O₂ mixture at room temperature.

    • Thermal Degradation: Incubate a separate sample of the stock solution at 60°C.

    • Photodegradation: Expose a sample of the stock solution to direct UV light (e.g., in a photostability chamber).

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization (for acid/base samples): Before injection, neutralize the acidic samples with an equivalent amount of NaOH and the basic samples with an equivalent amount of HCl.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 3).

Protocol 3: Stability-Indicating HPLC Method

This is a general-purpose Reverse-Phase HPLC (RP-HPLC) method that can be adapted to monitor the stability of (+/-)-Sigmoidin A.[17][18][19][20]

Instrumentation & Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start at 30% B, ramp to 95% B over 20 min, hold for 5 min, return to 30% B and equilibrate.
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
Detector UV/DAD at 280 nm and 330 nm

Method Validation: For a true stability-indicating method, it must be validated according to ICH guidelines (Q2(R1)) to ensure it is:

  • Specific: The method can resolve the main compound from its degradation products and any matrix components.

  • Linear: The response is proportional to the concentration over a given range.

  • Accurate: The measured values are close to the true values.

  • Precise: The method gives consistent results for repeated measurements.

  • Robust: The method is not significantly affected by small, deliberate changes in parameters.

V. Summary of Key Recommendations

  • Always use high-quality, anhydrous solvents for stock solutions.

  • Store stock solutions in aliquots at -80°C and protect from light.

  • Prepare working solutions in aqueous media fresh for each experiment.

  • Be aware of the potential for degradation in multi-day experiments and consider compound replenishment.

  • If you suspect stability issues, perform a forced degradation study and use a stability-indicating HPLC method to investigate.

By following these guidelines, you can ensure the integrity of your (+/-)-Sigmoidin A solutions and generate high-quality, reproducible data in your research.

References

  • Chaaban, H., et al. (2017). The photostability of flavanones, flavonols and flavones and evolution of their antioxidant activity. Food Chemistry, 221, 1534-1541.
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).
  • Jovanovic, S. V., et al. (1994). Flavonoids as antioxidants. Journal of the American Chemical Society, 116(11), 4846-4851.
  • Kuntić, V., et al. (2011). Development and validation of a stability-indicating HPLC method for the determination of fisetin in pharmaceutical dosage forms. Journal of the Serbian Chemical Society, 76(10), 1345-1356.
  • Ma, R., et al. (2018). The degradation of flavonoids in alkaline solutions: A review. Molecules, 23(11), 2849.
  • Nanthakarn Woottisin, et al. (2020). Development and Validation of Stability Indicating HPLC Method for Determination of Caffeic Acid, Vitexin and Rosmarinic Acid in Thunbergia laurifolia Leaf Extract. Pharmacognosy Journal, 12(3), 611-618.
  • Patel, K., et al. (2010). Forced degradation studies: A tool for determination of stability of drugs. International Journal of Pharmaceutical Sciences and Research, 1(6), 1-12.
  • Ramešová, Š., et al. (2012). The electrochemical and chemical oxidation of quercetin. Electrochimica Acta, 60, 306-313.
  • Roge, A.B., et al. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 198-201.
  • Singh, R., & Rehman, Z. U. (2012). Forced degradation studies: An overview. International Journal of Pharmaceutical and Chemical Sciences, 1(4), 1149-1166.
  • Taylor, A. W., et al. (2022). Development and Validation of Stability-Indicating RP-HPLC Method for the Estimation of Fisetin in Novel Cubosomal Nanoformulation: Application to the Marketed Formulation and Selected Plant Extracts. Current Pharmaceutical Analysis, 18(10), 983-992.
  • Teixidó, E., & Chamberlain, M. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5).
  • Zepon, K. M., et al. (2021). Degradation of Flavonoid Glycosides and Aglycones During in vitro Fermentation with Human Faecal Flora. Planta Medica, 87(01/02), 108-118.
  • Frias, M. G., et al. (2001). Anti-inflammatory activities of two flavanones, sigmoidin A and sigmoidin B, from Erythrina sigmoidea. Planta Medica, 67(08), 775-777. Available from: [Link]

  • Habtemariam, S. (2009). Comparative antioxidant, prooxidant and cytotoxic activity of sigmoidin A and eriodictyol. Planta Medica, 75(15), 1575-1579. Available from: [Link]

  • Botta, B., et al. (2005). Prenylated flavonoids: a new class of natural compounds with skilled pharmacological properties. Current medicinal chemistry, 12(1), 23-49.
  • Xu, Z., & Wang, M. (2022). Prenylated Flavonoids of the Moraceae Family: A Comprehensive Review of Their Biological Activities. Molecules, 27(3), 934. Available from: [Link]

  • Zielonka-Brzezicka, J., et al. (2020). The Antioxidant Activity of Prenylflavonoids. Antioxidants, 9(2), 143. Available from: [Link]

  • Chebil, L., et al. (2007). Solubility of flavonoids in organic solvents.
  • Kumar, V., & Singh, A. (2014). Stability Indicating Forced Degradation Studies. Research & Reviews: Journal of Pharmaceutical Analysis, 3(3), 1-10.
  • SGS. (n.d.). How to Approach a Forced Degradation Study. Available from: [Link]

Sources

Technical Support Center: (+/-)-Sigmoidin A Assay Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Precision Antioxidant Profiling for Prenylated Flavanones Compound: (+/-)-Sigmoidin A (CAS: N/A for racemic, naturally occurring as S-enantiomer) Classification: Prenylated Flavanone / Erythrina Alkaloid Derivative Support Tier: Level 3 (Method Development & Troubleshooting)

Introduction: The "Prenyl Paradox" in Assay Design

Welcome to the Technical Support Hub. If you are working with (+/-)-Sigmoidin A , you are likely encountering inconsistent data in standard antioxidant assays (DPPH, ABTS, FRAP).

The Core Challenge: Sigmoidin A is not a standard flavonoid. It is a prenylated derivative of eriodictyol .[1][2] While the flavanone core (eriodictyol) is hydrophilic enough for standard methanol/water assays, the 3'-prenyl group introduces significant lipophilicity and steric hindrance [1, 2].

Standard protocols often fail because they treat Sigmoidin A like Ascorbic Acid—a small, fast-acting, water-soluble molecule. It is none of these. This guide restructures your protocol to account for solubility limits , slow reaction kinetics , and transition metal interactions .

Troubleshooting Modules (Q&A Format)

Ticket #001: Compound Precipitation & Optical Interference

User Report: "I prepared my Sigmoidin A stock in methanol. When I added it to the DPPH buffer, the solution turned turbid immediately. My absorbance readings are erratic."

Diagnosis: Solvent Shock. The prenyl side chain makes Sigmoidin A significantly more hydrophobic than its parent compound, eriodictyol. Adding a methanolic stock directly to a highly aqueous buffer (common in ABTS/FRAP) forces the compound out of solution. The "turbidity" scatters light, artificially inflating absorbance readings (false inactivity).

The Fix:

  • Primary Stock: Dissolve (+/-)-Sigmoidin A in 100% DMSO (Dimethyl sulfoxide). It is stable and fully soluble here.

  • Working Solution: Do not dilute directly into water. Use an intermediate dilution step with Ethanol (EtOH) .

  • Assay Solvent: For DPPH, switch from Methanol to Buffered Ethanol (pH 7.4) .

Visualization: Optimized Solubilization Workflow

SolubilityProtocol cluster_0 Step 1: Stock cluster_1 Step 2: Working Soln cluster_2 Step 3: Assay SigA (+/-)-Sigmoidin A Powder DMSO 100% DMSO SigA->DMSO Stock 10 mM Stock (Stable -20°C) DMSO->Stock Dilution Dilute 1:10 in 100% Ethanol Stock->Dilution Slow Addition Intermed 1 mM Intermediate (Prevent Shock) Dilution->Intermed Final Assay Well (Final < 1% DMSO) Intermed->Final Add to DPPH/ABTS

Caption: Step-wise dilution strategy to prevent "solvent shock" precipitation of prenylated flavonoids.

Ticket #002: Non-Linear Kinetics (The "End-Point" Trap)

User Report: "My IC50 values change depending on when I read the plate. At 30 minutes, Sigmoidin A looks weak. At 60 minutes, it looks potent. Which is correct?"

Diagnosis: Steric Hindrance. Standard antioxidants (Trolox) react instantly (SET mechanism). Sigmoidin A relies on Hydrogen Atom Transfer (HAT) from the phenolic hydroxyls. The prenyl group at the 3'-position creates steric bulk, shielding the reactive hydroxyls on the B-ring [2, 3]. This slows down the radical scavenging reaction.

The Fix:

  • Abandon Fixed Endpoints: Do not use a single "30-minute" read.

  • Adopt Kinetic Mode: Measure absorbance every 5 minutes for 60–90 minutes .

  • Metric: Calculate the AUC (Area Under the Curve) or determine the time to steady state (

    
    ).
    

Data Comparison: Kinetic Impact

ParameterStandard Protocol (Incorrect)Optimized Protocol (Correct)Reason
Incubation 30 mins fixed60–90 mins kineticPrenyl group slows reaction rate.
Solvent MethanolEthanol/DMSOPrevents micro-precipitation.
Reference Ascorbic AcidTrolox / EriodictyolStructurally relevant comparison.
Result Underestimated ActivityTrue StoichiometryCaptures slow-reacting radicals.
Ticket #003: The Pro-Oxidant Warning (Crucial for Drug Dev)

User Report: "I see high reducing power in FRAP, but my cell viability assays show toxicity. Is my compound contaminated?"

Diagnosis: Metal-Induced Pro-Oxidation. This is a known feature of Sigmoidin A. While it scavenges synthetic radicals (DPPH), it can act as a pro-oxidant in the presence of transition metals (Copper/Iron) found in culture media [1].

  • Sigmoidin A reduces

    
     to 
    
    
    
    .
  • 
     reacts with 
    
    
    
    (Fenton chemistry) to generate hydroxyl radicals (
    
    
    ), which damage DNA.

The Fix:

  • Validation: If using FRAP (Ferric Reducing Antioxidant Power), you must pair it with a metal chelation assay.

  • Control: Run the assay with and without EDTA . If toxicity/activity disappears with EDTA, the mechanism is metal-mediated pro-oxidation, not direct radical scavenging.

Optimized Protocol: Kinetic DPPH Assay for Sigmoidin A

Objective: Determine the EC50 of (+/-)-Sigmoidin A while controlling for solubility and kinetic lag.

Reagents
  • DPPH Stock: 0.2 mM in Ethanol (Freshly prepared, protected from light).

  • Sigmoidin A Stock: 10 mM in DMSO.

  • Positive Control: Eriodictyol (Parent flavanone) or Trolox.

Step-by-Step Methodology
  • Preparation:

    • Prepare a serial dilution of Sigmoidin A in Ethanol (Range: 5 µM – 200 µM).

    • Ensure final DMSO concentration in the well is < 1% (v/v) to avoid solvent interference.

  • Plating:

    • Add 20 µL of Sample/Standard to a 96-well clear plate.

    • Add 180 µL of DPPH solution.

    • Blank: 20 µL Sample + 180 µL Ethanol (Corrects for compound color).

    • Control: 20 µL Ethanol + 180 µL DPPH (Max absorbance).

  • Measurement (Kinetic Mode):

    • Place in plate reader at 25°C (Temperature control is critical for kinetics).

    • Read Absorbance at 517 nm .[3][4]

    • Interval: Every 2 minutes for 60 minutes .

  • Calculation:

    • Calculate % Inhibition at steady state (usually > 45 mins).

Mechanism of Action Diagram

Mechanism cluster_mechanism Antioxidant vs. Pro-oxidant Pathways Sig (+/-)-Sigmoidin A (Prenylated) DPPH DPPH Radical (Purple) Sig->DPPH HAT (Slow) Steric Hindrance Cu2 Cu(II) (Biological Media) Sig->Cu2 e- Transfer (Fast) DPPH_H DPPH-H (Yellow) DPPH->DPPH_H Scavenging Cu1 Cu(I) (Reduced) Cu2->Cu1 Reduction DNA DNA Damage (Fenton Reaction) Cu1->DNA + H2O2 -> OH•

Caption: Sigmoidin A dual-pathway: Slow radical scavenging (left) vs. rapid metal reduction leading to pro-oxidant toxicity (right).[1][2]

Frequently Asked Questions (FAQ)

Q: Does the racemic nature (+/-) of synthetic Sigmoidin A affect the assay? A: For chemical assays (DPPH/ABTS), the effect is minimal. Radical scavenging is driven by the phenolic hydroxyl groups (HAT mechanism), which are chemically identical in both enantiomers. However, in enzymatic assays or cell-based binding , the stereochemistry will significantly alter efficacy.

Q: Can I use the standard FRAP assay? A: Use with caution. FRAP measures reducing power (electron transfer). Because Sigmoidin A is a potent reducer of transition metals [1], it will show high activity in FRAP. However, this "activity" translates to toxicity in biological systems due to the generation of hydroxyl radicals. Always annotate FRAP data with this caveat.

Q: Why is my IC50 higher than reported values for Eriodictyol? A: This is expected. The prenyl group adds weight without adding antioxidant hydroxyls (dilution of effect) and sterically hinders the active site. Sigmoidin A is generally a weaker chemical antioxidant than Eriodictyol but may have superior biological membrane retention due to lipophilicity [2].

References

  • Habtemariam, S. (2010). Comparative antioxidant, prooxidant and cytotoxic activity of sigmoidin A and eriodictyol.[1][2] Planta Medica, 76(6), 589-594.[2]

  • Botta, B., et al. (2005). Prenylated flavonoids: pharmacology and biotechnology. Current Medicinal Chemistry, 12(8), 853-876.

  • Chen, X., et al. (2014). Structural effects of flavonoids on the DPPH radical scavenging activity.[5] Food Chemistry, 146, 428-435.

  • Mishra, K., et al. (2012). Plant antioxidants: Chemical composition and techniques of extraction and analysis. Food Chemistry, 131(3), 1143-1149.

Sources

Technical Support Center: Troubleshooting Inconsistent Results in (+/-)-Sigmoidin A Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (+/-)-Sigmoidin A. This guide is designed for researchers, scientists, and drug development professionals who are encountering variability and inconsistent results in their experiments. As a prenylated flavonoid that is synthesized and commonly used as a racemic mixture, (±)-Sigmoidin A presents unique challenges. This document provides in-depth, cause-and-effect troubleshooting advice to help you achieve robust and reproducible data.

Section 1: Foundational Issues - Compound Integrity and Handling

Inconsistent results often originate from fundamental issues with the compound's purity, solubility, and stability. Addressing these foundational aspects is the first critical step in troubleshooting.

FAQ 1: Why am I seeing significant batch-to-batch variability with my (+/-)-Sigmoidin A?

Answer: Batch-to-batch variability is a common issue with complex natural products, and for (±)-Sigmoidin A, it typically stems from two primary sources: chemical purity and stereochemical composition.

  • Root Cause 1: Chemical Purity & Contaminants: (±)-Sigmoidin A is often derived from multi-step syntheses or natural product isolation. Impurities from starting materials, reagents, or side-products can act as confounding variables. As a prenylated flavonoid, it can also be sourced from plants, where growing conditions and extraction methods can lead to substantial variability in secondary metabolites.[1]

  • Root Cause 2: Enantiomeric Ratio: The designation (±) implies a 50:50 mixture of the (+) and (-) enantiomers. However, the final purification steps (e.g., crystallization) can sometimes inadvertently enrich one enantiomer over the other, a phenomenon known as self-disproportionation of enantiomers (SDE).[2] A deviation from a true 1:1 ratio can significantly alter biological outcomes, as enantiomers often have different pharmacological properties.[3][4]

cluster_0 Initial Troubleshooting Workflow Start Inconsistent Results Observed Check_Purity Verify Purity via LC-MS & NMR Start->Check_Purity Purity_OK Purity >98%? Check_Purity->Purity_OK Check_Ratio Assess Enantiomeric Ratio (Chiral HPLC) Ratio_OK Ratio ~50:50? Check_Ratio->Ratio_OK Purity_OK->Check_Ratio Yes Source_New Source New Batch from Reputable Supplier Purity_OK->Source_New No Purify Re-purify Existing Stock (e.g., Preparative HPLC) Ratio_OK->Purify No Proceed Proceed to Solubility & Stability Checks Ratio_OK->Proceed Yes Source_New->Check_Purity Purify->Check_Ratio

Caption: Initial troubleshooting workflow for batch variability.

FAQ 2: My (+/-)-Sigmoidin A precipitates in my aqueous assay buffer. How should I prepare and handle my stock solutions?

Answer: This is a direct consequence of the molecule's structure. The prenyl group significantly increases the lipophilicity of the flavonoid backbone, leading to poor aqueous solubility.[1][5] Improper dissolution is a primary cause of inconsistent effective concentrations in experiments.

Causality: When a high-concentration organic stock (e.g., in DMSO) is diluted into an aqueous buffer, the compound can crash out of solution if its concentration exceeds its aqueous solubility limit, forming aggregates or a fine precipitate. These aggregates have different activities and bioavailability than the soluble form.[6]

SolventMax Stock ConcentrationProsCons
DMSO 10-50 mMHigh solubility, common for cell culture.Can be toxic to cells at >0.5% v/v; may interfere with some assays.
Ethanol 5-20 mMLess toxic than DMSO; good for certain formulations.[1]Can affect cell membrane integrity; more volatile.
DMF / DMA 10-50 mMHigh solvating power.Higher cellular toxicity; should be used with caution.
  • Preparation: Weigh the compound accurately. Dissolve in 100% anhydrous DMSO (or ethanol) to create a high-concentration primary stock (e.g., 20 mM). Use sonication or gentle warming (37°C) to ensure complete dissolution.

  • Storage: Aliquot the primary stock into small, single-use volumes in amber glass or low-protein-binding tubes. Store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles, which can degrade the compound.[7]

  • Working Dilution: Before each experiment, create a fresh intermediate dilution from the primary stock into your assay medium. Vortex vigorously.

  • Validation (Critical): After diluting to the final experimental concentration, centrifuge the solution at high speed (e.g., >14,000 x g) for 15-20 minutes. Measure the concentration in the supernatant via UV-Vis spectroscopy or LC-MS. If the concentration is significantly lower than expected, precipitation has occurred, and your preparation method (e.g., final concentration, solvent percentage) must be revised.

Section 2: The Racemic Dilemma - Understanding Stereochemistry

The use of a racemic mixture is arguably the most complex variable in (±)-Sigmoidin A experiments. Biological systems are inherently chiral, and thus the two enantiomers can—and often do—interact with them differently.[8]

FAQ 3: My IC50/EC50 values are inconsistent or unexpectedly high. Could the racemic nature of Sigmoidin A be the cause?

Answer: Absolutely. Treating a racemate as a single entity is a common oversimplification. Administration of a racemic drug is, in reality, the administration of two distinct drugs with potentially different pharmacodynamic and pharmacokinetic properties.[3] There are several possible scenarios:

  • One Enantiomer is Active (Eutomer): The desired biological activity resides in one enantiomer, while the other (the distomer) is inactive. In this case, you are effectively using a 50% less potent compound than the pure eutomer.[4][9]

  • Enantiomers Have Different Activities: One enantiomer might be an agonist, while the other is an antagonist at the same receptor. This can lead to a complex, non-linear dose-response curve.

  • Antagonistic Interaction: The distomer may compete with the eutomer for the binding site without eliciting a response, acting as a competitive antagonist. This can result in the racemate having a lower potency than either of the pure enantiomers.[10]

  • Distomer Causes Off-Target Effects: The "inactive" enantiomer may not be inert; it could have its own biological activity at a different target, contributing to toxicity or confounding secondary effects. The tragic case of thalidomide, where one enantiomer was therapeutic and the other was teratogenic, is the classic example of this principle.[11][12]

cluster_0 Chiral Receptor Binding Site cluster_1 cluster_2 cluster_3 cluster_4 Receptor Binding Productive Binding (Biological Effect) Receptor->Binding NoBinding Steric Hindrance (No Binding / No Effect) Receptor->NoBinding Eutomer Eutomer->Receptor Fits Perfectly Distomer Distomer->Receptor Does Not Fit

Caption: How a chiral receptor differentiates between enantiomers.

FAQ 4: How can I determine if I need to work with pure enantiomers?

Answer: If you observe persistent inconsistency or if your goal is drug development, resolving the racemate into its individual enantiomers is essential. Regulatory agencies like the FDA have strict guidelines on the development of chiral compounds, often requiring the characterization of each enantiomer.[4]

  • Acquisition/Separation:

    • Purchase: Check with suppliers if enantiomerically pure standards of (+)-Sigmoidin A and (-)-Sigmoidin A are commercially available.

    • Separation: If standards are unavailable, the racemic mixture must be separated. This is a non-trivial process requiring specialized techniques.[13][14] High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method.[15][16]

  • Characterization: After separation, confirm the enantiomeric purity (enantiomeric excess, or e.e.) of each fraction using an analytical chiral HPLC method.

  • Comparative Testing: Perform head-to-head dose-response experiments with the (+)-enantiomer, the (-)-enantiomer, and the (±)-racemic mixture.

  • Data Analysis:

    • Compare the IC50/EC50 values. Do they differ significantly?

    • Does the activity of the racemate reflect a 50:50 contribution of the individual components, or is there evidence of synergy or antagonism?[10]

Section 3: Assay-Specific Troubleshooting

Even with a pure, stable compound, the nature of prenylated flavonoids can cause issues within specific experimental contexts.

FAQ 5: I'm seeing high background or non-specific activity in my cell-based assays. What is the cause?

Answer: This is often due to the physicochemical properties of prenylated flavonoids.

  • Compound Aggregation: As discussed in FAQ 2, lipophilic compounds can form aggregates in aqueous media. These aggregates can scatter light, interfering with absorbance- or fluorescence-based readouts. They can also non-specifically sequester proteins or interact with cell membranes, leading to artifacts.

  • Membrane Perturbation: Due to their lipophilicity, prenylated flavonoids have a high affinity for cell membranes.[5] At high concentrations, they can disrupt membrane integrity, leading to non-specific cytotoxicity that can be mistaken for a targeted biological effect.

  • Assay Interference: Flavonoids are known to be "pan-assay interference compounds" (PAINS). They can interfere with assays through various mechanisms, such as redox activity or covalent modification of proteins, which may not be related to the intended biological target.

StrategyRationale
Include Detergent Add a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) to the assay buffer to prevent aggregation.
Run Counter-screens Test the compound in an assay known to be sensitive to aggregators. Run a cell viability assay (e.g., LDH release) in parallel to distinguish targeted effects from general cytotoxicity.
Verify Target Engagement Use a target-specific assay, such as a cellular thermal shift assay (CETSA) or a direct binding assay, to confirm that Sigmoidin A is interacting with its intended target in cells.

References

  • Title: Racemic mixtures: harmless or potentially toxic? Source: PubMed URL: [Link]

  • Title: Extraction Behavior and Quantitative Profiling of Prenylated Flavonoids from Hops (Humulus lupulus L.) Under Varying Solvent Polarity, Temperature, and Cryogenic Pretreatment Source: MDPI URL: [Link]

  • Title: Why the Biological Activity (IC50) of my Racemic molecule is greater than both of its individual pure enantiomeric components? Source: ResearchGate URL: [Link]

  • Title: Racemic mixture - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Understanding the relationships between solubility, stability, and activity of silicatein Source: Royal Society of Chemistry URL: [Link]

  • Title: Why is it difficult to resolve a racemic mixture? Source: Quora URL: [Link]

  • Title: The impact of cis‐ and trans‐isomerism on biological activity Source: ResearchGate URL: [Link]

  • Title: An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) Source: Springer URL: [Link]

  • Title: The problem of racemization in drug discovery and tools to predict it Source: Taylor & Francis Online URL: [Link]

  • Title: The Antioxidant Activity of Prenylflavonoids Source: MDPI URL: [Link]

  • Title: Phytochemistry and pharmacology of natural prenylated flavonoids Source: Journal of Medicinal Crop Science URL: [Link]

  • Title: Prenylation enhances the biological activity of dietary flavonoids by altering their bioavailability Source: PubMed URL: [Link]

  • Title: A Look at the Importance of Chirality in Drug Activity: Some Significative Examples Source: MDPI URL: [Link]

  • Title: Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals Source: MDPI URL: [Link]

  • Title: Biological significance of the enantiomeric purity of drugs Source: PubMed URL: [Link]

  • Title: Dr. David House - Chirality and the Separation of Enantiomers by Liquid Chromatography Source: YouTube URL: [Link]

  • Title: Scalable Formulation with an Eye on Solubility, Permeability, and Stability Source: YouTube URL: [Link]

  • Title: stereochemistry and biological activity of drugs Source: SlideShare URL: [Link]

  • Title: Top three tips for troubleshooting your RNAi experiment Source: Horizon Discovery URL: [Link]

  • Title: Enantiomeric Recognition and Separation by Chiral Nanoparticles Source: National Institutes of Health (NIH) URL: [Link]

  • Title: (PDF) Understanding the relationships between solubility, stability, and activity of silicatein Source: ResearchGate URL: [Link]

  • Title: Why Do Enantiomers Have Different Biological Effects Source: YouTube URL: [Link]

  • Title: Racemic Mixtures Separation Of Enantiomers Source: Jack Westin URL: [Link]

  • Title: Improvement of solubility and stability of the antimicrobial peptide nisin by protein engineering Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Physical Stability and Dissolution Behaviors of Amorphous Pharmaceutical Solids: Role of Surface and Interface Effects Source: ResearchGate URL: [Link]

Sources

Technical Support Center: Best Practices for Using (+/-)-Sigmoidin A and Preventing Cell Culture Contamination

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the effective use of (+/-)-Sigmoidin A in cell culture applications. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to mitigate contamination risks and ensure the integrity and reproducibility of your experimental data when working with this potent prenylated flavanone.

Introduction to (+/-)-Sigmoidin A in Cell Culture

(+/-)-Sigmoidin A is a prenylated flavanone with demonstrated antioxidant, antimicrobial, and anti-inflammatory properties[1][2]. As with many flavonoids, its lipophilic nature, enhanced by the prenyl group, suggests a greater potential for interaction with cellular membranes, making it a compound of significant interest in various biological studies[3]. However, its physicochemical properties also necessitate careful handling to prevent experimental variability and contamination. This guide will walk you through the critical aspects of working with (+/-)-Sigmoidin A, from stock solution preparation to troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving (+/-)-Sigmoidin A for cell culture experiments?

A1: The recommended solvent for (+/-)-Sigmoidin A is Dimethyl Sulfoxide (DMSO)[4]. It is crucial to use a high-purity, sterile grade of DMSO suitable for cell culture applications to avoid introducing chemical or microbial contaminants.

Q2: How should I prepare a sterile stock solution of (+/-)-Sigmoidin A?

A2: Preparing a sterile stock solution is a critical step in preventing contamination. Since (+/-)-Sigmoidin A is dissolved in DMSO, an organic solvent, autoclaving is not a suitable sterilization method. Instead, sterile filtration is required. It is essential to use a syringe filter with a membrane that is compatible with DMSO.

  • Recommended Membranes: Nylon and Polytetrafluoroethylene (PTFE) membranes are compatible with DMSO and are recommended for sterile filtering your stock solution[1][4].

  • Incompatible Membranes: Avoid using cellulose acetate membranes, as they are not compatible with DMSO and can dissolve, contaminating your stock solution[1].

Q3: What are the recommended storage conditions for a (+/-)-Sigmoidin A stock solution?

A3: Proper storage is vital to maintain the stability and efficacy of your (+/-)-Sigmoidin A stock solution. For long-term storage (up to 6 months), it is recommended to store the stock solution at -80°C. For short-term storage (up to 1 month), -20°C is acceptable. Always protect the solution from light[4]. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best practice to aliquot the stock solution into smaller, single-use volumes.

Q4: Is (+/-)-Sigmoidin A stable in cell culture media?

Q5: What is the cytotoxic potential of (+/-)-Sigmoidin A?

A5: (+/-)-Sigmoidin A has been shown to be significantly more cytotoxic to cancer cells than its non-prenylated counterpart, eriodictyol[2]. However, specific IC50 values can vary widely depending on the cell line and the assay conditions used[6]. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic working concentration for your specific cell line and experimental setup.

Troubleshooting Guide: Contamination and Inconsistent Results

This section provides a systematic approach to identifying and resolving common issues encountered when using (+/-)-Sigmoidin A in cell culture.

Scenario 1: Sudden Onset of Microbial Contamination After Adding (+/-)-Sigmoidin A

If you observe turbidity, a rapid change in media color, or microscopic evidence of bacteria or fungi shortly after treating your cells, consider the following potential sources of contamination.

Troubleshooting Workflow for Contamination

A Contamination Observed B Review Aseptic Technique (Hand washing, gloved hands sprayed with ethanol, work surface disinfection) A->B Immediate Check C Check Stock Solution Sterility (Filter sterilization, compatible filter) A->C Primary Suspect D Examine Cell Culture Reagents (Media, FBS, PBS for existing contamination) A->D Secondary Check E Inspect Laboratory Equipment (Incubator, water bath, biosafety cabinet) A->E Environmental Source G Implement Corrective Actions (Discard contaminated cultures, decontaminate equipment) B->G C->G D->G E->G F Quarantine New Cell Lines F->A Preventative Measure

Caption: Troubleshooting workflow for identifying the source of microbial contamination.

Scenario 2: Inconsistent or Non-Reproducible Experimental Results

Variability in the biological effects of (+/-)-Sigmoidin A can be frustrating. This troubleshooting guide helps to pinpoint potential causes.

Potential Cause Troubleshooting Steps Rationale
Compound Instability 1. Minimize Freeze-Thaw Cycles: Aliquot your stock solution into single-use volumes. 2. Prepare Fresh Dilutions: For each experiment, prepare fresh working solutions from a frozen aliquot. 3. Assess Stability: If you suspect degradation during your experiment, you can analyze the concentration of Sigmoidin A in your cell culture media over your experimental time course (e.g., 24, 48, 72 hours) using HPLC or LC-MS.Flavonoids can degrade in aqueous solutions, leading to a decrease in the effective concentration over time and impacting results[5].
Inaccurate Dosing 1. Calibrate Pipettes: Ensure all pipettes used for preparing stock and working solutions are properly calibrated. 2. Ensure Complete Solubilization: When preparing the stock solution, ensure the compound is fully dissolved in DMSO. Gentle warming and vortexing may be necessary[4].Inaccurate pipetting or incomplete solubilization can lead to incorrect concentrations being added to your cell cultures.
Cell Culture Variability 1. Consistent Passage Number: Use cells within a consistent and low passage number range for all experiments. 2. Standardize Seeding Density: Ensure that cells are seeded at the same density and are in the same growth phase (typically logarithmic) at the start of each experiment. 3. Mycoplasma Testing: Regularly test your cell lines for mycoplasma contamination, as it can significantly alter cellular responses.The physiological state of the cells can greatly influence their response to treatment. Mycoplasma is a common, often undetected contaminant that can lead to spurious results.
Solvent Effects 1. Include a Vehicle Control: Always include a control group treated with the same final concentration of DMSO as your experimental groups. 2. Maintain Low Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture media as low as possible, typically below 0.5%, as higher concentrations can be cytotoxic[7].DMSO itself can have biological effects on cells, and it is crucial to differentiate these from the effects of Sigmoidin A.

Detailed Experimental Protocols

Protocol 1: Preparation and Sterile Filtration of a (+/-)-Sigmoidin A Stock Solution

This protocol describes the preparation of a 10 mM stock solution of (+/-)-Sigmoidin A in DMSO.

Materials:

  • (+/-)-Sigmoidin A (Molecular Weight: 424.49 g/mol )

  • High-purity, sterile DMSO for cell culture

  • Sterile, conical-bottom polypropylene tubes (1.5 mL or 2 mL)

  • Calibrated micropipettes and sterile tips

  • Sterile syringe (1 mL or 3 mL)

  • Sterile 0.2 µm syringe filter (Nylon or PTFE membrane)

Procedure:

  • Work in a Sterile Environment: Perform all steps in a certified Class II biological safety cabinet (BSC) using aseptic technique.

  • Calculate the Required Mass: To prepare 1 mL of a 10 mM stock solution, you will need 4.245 mg of (+/-)-Sigmoidin A.

    • Mass (mg) = Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mM x 0.001 L x 424.49 g/mol = 4.245 mg

  • Dissolve the Compound:

    • Carefully weigh out the calculated amount of (+/-)-Sigmoidin A and place it in a sterile polypropylene tube.

    • Add the desired volume of sterile DMSO (e.g., 1 mL) to the tube.

    • Vortex thoroughly to dissolve the compound. Gentle warming in a 37°C water bath may be required to aid dissolution[4]. Visually inspect to ensure no particulates are present.

  • Sterile Filtration:

    • Draw the dissolved Sigmoidin A solution into a sterile syringe.

    • Securely attach a sterile 0.2 µm syringe filter (Nylon or PTFE) to the syringe.

    • Carefully filter the solution into a new sterile polypropylene tube.

  • Aliquoting and Storage:

    • Aliquot the sterile stock solution into smaller, single-use volumes in sterile polypropylene microcentrifuge tubes. This minimizes the risk of contamination and degradation from repeated freeze-thaw cycles.

    • Clearly label each aliquot with the compound name, concentration, and date of preparation.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage, protected from light[4].

Workflow for Preparing a Sterile Stock Solution

A Weigh (+/-)-Sigmoidin A B Dissolve in Sterile DMSO A->B C Sterile Filter (0.2 µm Nylon or PTFE filter) B->C D Aliquot into Single-Use Tubes C->D E Store at -80°C (long-term) or -20°C (short-term) D->E

Caption: Step-by-step workflow for the preparation of a sterile (+/-)-Sigmoidin A stock solution.

Protocol 2: Aseptic Technique Checklist for Working with (+/-)-Sigmoidin A

Adherence to strict aseptic technique is the most critical factor in preventing cell culture contamination.

  • Personal Hygiene:

    • Wash hands thoroughly before and after working in the cell culture lab.

    • Wear a clean lab coat and gloves.

  • Work Area Preparation:

    • Work in a certified Class II biological safety cabinet.

    • Decontaminate the work surface with 70% ethanol before and after each use.

    • Keep the work area uncluttered, only including items necessary for the immediate procedure.

  • Handling Reagents and Cultures:

    • Spray all items (media bottles, pipette boxes, etc.) with 70% ethanol before placing them in the BSC.

    • Avoid pouring media; use sterile pipettes for all liquid transfers.

    • Do not leave bottles, flasks, or plates open for extended periods.

    • Handle only one cell line at a time to prevent cross-contamination.

    • Never pass your hands over open vessels.

  • Using (+/-)-Sigmoidin A:

    • Thaw a single aliquot of the stock solution immediately before use.

    • Dilute the stock solution to the final working concentration in pre-warmed, sterile cell culture medium.

    • Mix the final solution gently but thoroughly by pipetting up and down before adding it to the cells.

    • Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

By following the guidance in this technical support center, you will be better equipped to perform successful and reproducible experiments with (+/-)-Sigmoidin A, while minimizing the risk of cell culture contamination.

References

  • ResearchGate. (2013, December 3). I need to filter-sterilize a suspension made in DMSO, will the Axiva nylon filter that is compatible for organic solvents do? [Online forum post]. Available: [Link]

  • Habtemariam, S. (2009). Comparative antioxidant, prooxidant and cytotoxic activity of sigmoidin A and eriodictyol. Planta Medica, 75(15), 1657-1661.
  • Science.gov. (n.d.). cell lines ic50: Topics by Science.gov. Retrieved from [Link]

  • Kovacevic, Z., et al. (2020). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. Molecules, 25(13), 2977.
  • Pall Corporation. (2011, February 11). DMSO-Safe Acrodisc® Syringe Filter. Retrieved from [Link]

  • Barrick Lab. (n.d.). ProtocolsAntibioticStockSolutions. Retrieved from [Link]

  • Reddit. (2024, September 12). How to prepare sterile drug solution in DMSO for cell culture? [Online forum post]. Retrieved from [Link]

  • Jakimiuk, K., et al. (2021). Prenylated Flavonoids with Potential Antimicrobial Activity: Synthesis, Biological Activity, and In Silico Study. Molecules, 26(11), 3183.

Sources

Validation & Comparative

comparing antioxidant activity of (+/-)-Sigmoidin A and eriodictyol.

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Drug Development Scientists Focus: Antioxidant Activity, Structural-Activity Relationships (SAR), and Biological Context

Executive Summary: The Paradox of Prenylation

In the evaluation of flavanone antioxidants, Eriodictyol and its prenylated derivative Sigmoidin A represent a classic case study in Structural-Activity Relationship (SAR). While both compounds share the potent catechol B-ring responsible for radical scavenging, their biological behaviors diverge radically due to the lipophilic prenyl side chains on Sigmoidin A.

  • Eriodictyol acts as a classic cytoprotective antioxidant , activating the Nrf2/ARE pathway to shield cells from oxidative stress.

  • Sigmoidin A , despite possessing comparable chemical radical scavenging potential (in cell-free assays), often behaves as a pro-oxidant and cytotoxic agent in cellular environments, driving glutathione (GSH) depletion and copper-mediated DNA damage.[1][2]

Verdict: Choose Eriodictyol for neuroprotection and anti-inflammatory formulations.[3][4] Investigate Sigmoidin A for anticancer applications where oxidative stress induction is the desired mechanism of action.

Chemical Profile & Structural Analysis[5][6]

The core difference lies in the prenylation of the B-ring. Eriodictyol is the parent tetrahydroxyflavanone. Sigmoidin A is the 2',5'-diprenyl derivative. This modification drastically alters lipophilicity and membrane permeability without removing the pharmacophore (the catechol group).

Structural Comparison Diagram

ChemicalStructure Eriodictyol Eriodictyol (5,7,3',4'-tetrahydroxyflavanone) SigmoidinA Sigmoidin A (2',5'-diprenyl-eriodictyol) Eriodictyol->SigmoidinA  + 2x Prenyl Groups (at 2', 5') Catechol Catechol Moiety (3',4'-OH) (Source of Radical Scavenging) Catechol->Eriodictyol Catechol->SigmoidinA Prenyl Prenyl Groups (C5) (Increases Lipophilicity & Cytotoxicity) Prenyl->SigmoidinA

Figure 1: Structural evolution from Eriodictyol to Sigmoidin A. Note that the critical antioxidant pharmacophore (Catechol) is retained in both.[4]

Comparative Antioxidant Performance[1][2][7][8][9][10][11][12]

In Vitro Chemical Assays (Cell-Free)

In standard chemical assays (DPPH, ABTS), both compounds exhibit high efficacy. The steric hindrance introduced by the prenyl groups in Sigmoidin A does not significantly abolish the hydrogen atom transfer (HAT) capability of the catechol hydroxyls.

MetricEriodictyol (ERD)Sigmoidin A (SGN)Interpretation
DPPH IC50 ~20.4 µM (approx 5.7 µg/mL)~31 µM (approx 13 µg/mL)Comparable activity. ERD is slightly more potent per mass unit due to lower MW.
Max Inhibition >90%~93%Both are full agonists for radical scavenging.
Mechanism Hydrogen Atom Transfer (HAT)HAT + Lipophilic interactionThe catechol group (3',4'-OH) drives the reaction in both.
Solubility Hydrophilic/ModerateHighly LipophilicSGN requires DMSO/Ethanol; ERD is soluble in alcohols/buffers.
Cellular Biological Activity (The Divergence)

This is where the compounds split. Eriodictyol protects; Sigmoidin A kills.

AssayEriodictyol (ERD)Sigmoidin A (SGN)Mechanism of Difference
Intracellular GSH Preserves/Increases Depletes SGN forms conjugates with GSH or consumes it via ROS generation.
Cu(II)-DNA Damage Moderate/LowHigh SGN reduces Cu(II) to Cu(I) more effectively, generating hydroxyl radicals near DNA.
Cytotoxicity (Cancer) Low (Cytoprotective)High (IC50 < 10 µM) Prenyl groups facilitate cellular entry, leading to "Pro-oxidant" stress.

Mechanistic Pathways: Protection vs. Toxicity

Understanding the mechanism is vital for experimental design. You cannot use Sigmoidin A as a simple "antioxidant" in cell culture without accounting for its cytotoxicity.

Signaling Pathway Diagram

Mechanisms ERD Eriodictyol Nrf2 Nrf2 Activation ERD->Nrf2 Up-regulation Cu_Red Cu(II) -> Cu(I) Reduction ERD->Cu_Red Weak effect SGN Sigmoidin A GSH_Depletion GSH Depletion SGN->GSH_Depletion Direct Conjugation? SGN->Cu_Red Strong Redox Cycling Cytoprotection Cytoprotection (Survival) Nrf2->Cytoprotection HO-1, NQO1 expression Apoptosis Apoptosis / DNA Damage (Cell Death) GSH_Depletion->Apoptosis Oxidative Stress Cu_Red->Apoptosis Fenton Reaction (OH•)

Figure 2: Divergent biological pathways. Eriodictyol favors Nrf2-mediated survival, while Sigmoidin A triggers pro-oxidant apoptotic pathways.

Experimental Protocols

To validate these differences in your own lab, use the following standardized protocols.

Protocol A: DPPH Radical Scavenging (Chemical Potency)

Validates that both compounds are chemically active antioxidants.

  • Preparation: Dissolve compounds in MeOH. Prepare serial dilutions (e.g., 5, 10, 20, 40, 80 µM).

  • Reagent: Prepare 0.1 mM DPPH solution in MeOH (freshly made, protected from light).

  • Reaction: Mix 100 µL of sample + 100 µL of DPPH solution in a 96-well plate.

  • Incubation: Incubate in dark at Room Temperature (RT) for 30 minutes.

  • Measurement: Read Absorbance at 517 nm (

    
    ). Include a solvent blank (
    
    
    
    ) and a DPPH control (
    
    
    ).
  • Calculation:

    
    
    
  • Expectation: Both ERD and SGN should show dose-dependent inhibition with IC50 values in the low micromolar range (15–35 µM).

Protocol B: Copper-Induced DNA Damage (Pro-oxidant Check)

Differentiates the safe antioxidant (ERD) from the pro-oxidant (SGN).

  • Components:

    • Supercoiled plasmid DNA (pBR322, 0.5 µg).

    • Test compound (ERD or SGN, 10–100 µM).

    • CuSO4 (20 µM).

  • Workflow: Mix DNA + Compound + Cu(II) in phosphate buffer (pH 7.4).

  • Incubation: 1 hour at 37°C.

  • Analysis: Run samples on 1% agarose gel with ethidium bromide.

  • Result Interpretation:

    • Intact Supercoiled DNA: Indicates no pro-oxidant activity.

    • Nicked/Linear DNA: Indicates DNA strand scission caused by hydroxyl radicals (generated by the compound reducing Cu(II) to Cu(I)).

    • Expectation: Sigmoidin A will show significantly higher DNA scission (conversion to open circular form) compared to Eriodictyol at equimolar concentrations.

References

  • Njamen, D., et al. (2004). Anti-Inflammatory Activities of Two Flavanones, Sigmoidin A and Sigmoidin B, from Erythrina sigmoidea. Planta Medica. Link

  • Habtemariam, S. (2009). Comparative Antioxidant, Prooxidant and Cytotoxic Activity of Sigmoidin A and Eriodictyol.[1][2] Planta Medica. Link

  • Rossato, M. F., et al. (2011). Eriodictyol: A flavonoid antagonist of the TRPV1 receptor with antioxidant activity.[5] Biochemical Pharmacology. Link

  • Johnson, J., et al. (2009). The flavonoid, eriodictyol, induces long-term protection in ARPE-19 cells through its effects on Nrf2 activation.[4] Investigative Ophthalmology & Visual Science. Link

  • Botta, B., et al. (2005). Prenylated flavonoids: pharmacology and biotechnology. Current Medicinal Chemistry. Link

Sources

Unraveling the Duality of (+/-)-Sigmoidin A: A Guide to Its Anti-inflammatory and Pro-oxidant Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in pharmacology and drug discovery, natural products present a rich tapestry of complex bioactivities. (+/-)-Sigmoidin A, a prenylated flavanone isolated from Erythrina sigmoidea, is a compelling example of a molecule with a dual character, exhibiting both cytoprotective anti-inflammatory effects and cytotoxic pro-oxidant activities. This guide provides an in-depth analysis of the current understanding of Sigmoidin A's mechanisms of action, supported by experimental evidence and detailed protocols to empower researchers to further investigate its therapeutic potential.

The Prevailing Hypothesis: A Multi-pronged Approach to Inflammation Modulation

The primary mechanism of action attributed to (+/-)-Sigmoidin A is its ability to modulate inflammatory pathways. This is not through a single target but rather a combination of direct enzyme inhibition and antioxidant activity. Specifically, the evidence points to two key molecular activities: selective inhibition of 5-lipoxygenase and potent free radical scavenging.

Selective Inhibition of 5-Lipoxygenase (5-LOX)

(+/-)-Sigmoidin A has been identified as a selective inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation.[1][2][3] Notably, this inhibition does not extend to cyclooxygenase-1 (COX-1), suggesting a targeted anti-inflammatory effect with a potentially reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors.[1][2] The dose-response inhibitory potency of Sigmoidin A against 5-LOX has been established with an IC50 of 31 µM.[1][2][3]

Potent Antioxidant Activity

In addition to enzymatic inhibition, (+/-)-Sigmoidin A is a potent scavenger of the stable 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radical.[1][2] This antioxidant property likely contributes to its anti-inflammatory effects by quenching reactive oxygen species (ROS) that can perpetuate inflammatory responses and cause cellular damage.

The proposed anti-inflammatory mechanism is visualized in the following pathway:

SigmoidinA_AntiInflammatory_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid 5-LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->5-LOX Metabolism Leukotrienes Leukotrienes 5-LOX->Leukotrienes Biosynthesis Inflammation Inflammation Leukotrienes->Inflammation ROS Reactive Oxygen Species (ROS) ROS->Inflammation Sigmoidin_A_Anti (+/-)-Sigmoidin A Sigmoidin_A_Anti->5-LOX Inhibits (IC50 = 31 µM) Sigmoidin_A_Anti->ROS Scavenges SigmoidinA_ProOxidant_Pathway cluster_extracellular Extracellular/Cellular Environment cluster_intracellular Intracellular Cu(II) Cu(II) Cu(I) Cu(I) Cu(II)->Cu(I) Sigmoidin_A_Pro (+/-)-Sigmoidin A Sigmoidin_A_Pro->Cu(II) Reduces GSH Glutathione (GSH) Sigmoidin_A_Pro->GSH Depletes ROS Reactive Oxygen Species (ROS) Cu(I)->ROS Generates DNA_Damage DNA Damage ROS->DNA_Damage Cell_Death Cell Death DNA_Damage->Cell_Death GSH->ROS Neutralizes LOX_Inhibition_Workflow Start Start Enzyme_Source Prepare Human Recombinant 5-LOX Enzyme Start->Enzyme_Source Substrate Prepare Arachidonic Acid (Substrate) Start->Substrate Assay_Setup Set up Assay with Varying Concentrations of Sigmoidin A Enzyme_Source->Assay_Setup Substrate->Assay_Setup Incubation Incubate at 37°C Assay_Setup->Incubation Detection Measure Leukotriene B4 Production via ELISA Incubation->Detection Data_Analysis Calculate IC50 Value Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for 5-LOX inhibition assay.

Step-by-Step Protocol:

  • Enzyme and Substrate Preparation:

    • Reconstitute human recombinant 5-LOX enzyme in an appropriate assay buffer.

    • Prepare a stock solution of arachidonic acid in ethanol.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, 5-LOX enzyme, and varying concentrations of (+/-)-Sigmoidin A (or vehicle control).

    • Pre-incubate for 10 minutes at room temperature.

  • Initiation and Incubation:

    • Initiate the reaction by adding arachidonic acid to each well.

    • Incubate the plate at 37°C for 15 minutes.

  • Detection and Analysis:

    • Stop the reaction by adding a stop solution.

    • Measure the amount of leukotriene B4 produced using a commercially available ELISA kit.

    • Plot the percentage of inhibition against the log concentration of Sigmoidin A to determine the IC50 value.

Workflow 2: Assessment of Pro-oxidant Activity

ProOxidant_Workflow Start Start Cell_Culture Culture Cancer Cells (e.g., HeLa or Jurkat) Start->Cell_Culture Treatment Treat Cells with Sigmoidin A +/- Cu(II), +/- GSH, +/- Neocuproine Cell_Culture->Treatment Incubation_24h Incubate for 24 hours Treatment->Incubation_24h DNA_Damage_Assay Assess DNA Damage (Comet Assay) Incubation_24h->DNA_Damage_Assay GSH_Assay Measure Intracellular GSH Levels (GSH-Glo Assay) Incubation_24h->GSH_Assay Cytotoxicity_Assay Determine Cell Viability (MTT or CellTiter-Glo Assay) Incubation_24h->Cytotoxicity_Assay Data_Analysis Correlate DNA Damage, GSH Levels, and Cell Viability DNA_Damage_Assay->Data_Analysis GSH_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing pro-oxidant activity.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Plate cancer cells (e.g., HeLa or Jurkat) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a dose range of (+/-)-Sigmoidin A in the presence or absence of Cu(II) sulfate.

    • Include control groups with the addition of GSH or the Cu(I)-specific chelator, neocuproine.

  • Incubation:

    • Incubate the treated cells for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Endpoint Assays:

    • DNA Damage: Perform a Comet assay to visualize and quantify DNA strand breaks.

    • Intracellular GSH: Measure intracellular GSH levels using a luminescent-based assay such as the GSH-Glo™ Assay.

    • Cytotoxicity: Assess cell viability using a standard MTT or a more sensitive ATP-based assay like CellTiter-Glo®.

  • Data Analysis:

    • Analyze the data to determine the effect of (+/-)-Sigmoidin A on DNA damage, GSH levels, and cell viability.

    • Evaluate the protective effects of GSH and neocuproine to confirm the pro-oxidant mechanism.

Conclusion and Future Directions

The available evidence strongly suggests that (+/-)-Sigmoidin A possesses a dual mechanism of action. Its anti-inflammatory properties are mediated through the selective inhibition of 5-LOX and free radical scavenging. In contrast, its cytotoxic effects, particularly in cancer cells, appear to be driven by a pro-oxidant mechanism involving copper-mediated ROS production and depletion of intracellular GSH.

This dual nature makes (+/-)-Sigmoidin A a fascinating subject for further research. Future studies should aim to:

  • Elucidate the structural determinants of its dual activities.

  • Investigate its effects on other inflammatory pathways , such as NF-κB and MAPK signaling.

  • Evaluate its in vivo efficacy and safety in relevant disease models.

  • Explore the potential for synergistic combinations with other therapeutic agents.

By employing the rigorous experimental approaches outlined in this guide, researchers can further unravel the complexities of (+/-)-Sigmoidin A's pharmacology and unlock its full therapeutic potential.

References

  • Habtemariam, S. (2010). Comparative antioxidant, prooxidant and cytotoxic activity of sigmoidin A and eriodictyol. Planta medica, 76(6), 589–594. [Link]

  • Habtemariam, S. (2010). Comparative Antioxidant, Prooxidant and Cytotoxic Activity of Sigmoidin A and Eriodictyol. Planta Medica, 76(6), 589-594. [Link]

  • Tsopmo, A., & Fomum, Z. T. (2006). Prenylated flavonoids from the seeds of Erythrina sigmoidea. Journal of Natural Products, 69(5), 845-847. [Link]

Sources

A Comparative Guide to the Bioactivity of (+/-)-Sigmoidin A: Cross-Validation with Archetypal Flavonoids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Situating Sigmoidin A in the Flavonoid Landscape

Flavonoids represent a vast and diverse class of polyphenolic secondary metabolites found throughout the plant kingdom, celebrated for their extensive biological properties that promote human health.[1][2][3] Their therapeutic potential, including antioxidant, anti-inflammatory, hepatoprotective, and anticancer activities, has positioned them as indispensable components in nutraceutical and pharmaceutical research.[2][3][4] These activities are largely attributed to their capacity to modulate critical cell-signaling cascades, such as the phosphoinositide 3-kinase (PI3K)/Akt, mitogen-activated protein kinase (MAPK), and NF-κB pathways.[5][6][7][8]

Within this broad family, (+/-)-Sigmoidin A, a prenylated flavanone isolated from species like Erythrina sigmoidea, presents a compelling case for detailed study.[9][10] The presence of prenyl groups on the flavonoid backbone is a relatively rare structural modification that can significantly influence bioactivity. This guide provides a comparative analysis of (+/-)-Sigmoidin A, cross-validating its performance against structurally distinct and well-characterized flavonoids. We will dissect its anti-inflammatory, antioxidant, and cytotoxic profiles, supported by experimental data and detailed protocols, to provide researchers with a robust framework for evaluating its potential in drug development.

Structural Comparison: The Significance of Prenylation

The biological effects of flavonoids are intimately linked to their chemical structure, including the hydroxylation pattern and the presence of specific functional groups.[6] Sigmoidin A is a flavanone, structurally derived from eriodictyol, but distinguished by the addition of two prenyl moieties on the B-ring.[11][12] This structural feature is hypothesized to enhance its lipophilicity, potentially improving membrane permeability and interaction with molecular targets.

For this comparative guide, we will evaluate Sigmoidin A against:

  • Eriodictyol: The direct, non-prenylated flavanone analogue of Sigmoidin A. This comparison directly illuminates the impact of prenylation.

  • Quercetin: A highly studied flavonol known for its potent antioxidant and anti-inflammatory activities.

  • Apigenin: A common flavone recognized for its role in modulating cellular signaling pathways.[4]

Compound Class Key Structural Features
(+/-)-Sigmoidin A Prenylated FlavanoneFlavanone core with 5,7,3',4'-tetrahydroxylation and two prenyl groups on the B-ring.
Eriodictyol FlavanoneFlavanone core with 5,7,3',4'-tetrahydroxylation. Lacks prenyl groups.
Quercetin FlavonolFlavonol core (C2=C3 double bond, 3-OH group) with 3,5,7,3',4'-pentahydroxylation.
Apigenin FlavoneFlavone core (C2=C3 double bond) with 5,7,4'-trihydroxylation.

Comparative Bioactivity: A Data-Driven Analysis

Anti-inflammatory Potential

Inflammation is a complex biological response involving multiple signaling pathways. Flavonoids are known to attenuate inflammation by targeting key enzymes and transcription factors.[4][6]

Experimental evidence shows that Sigmoidin A is a selective inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes, with an IC50 of 31 µM.[9] Notably, it shows no effect on cyclooxygenase-1 (COX-1) activity, suggesting a specific mechanism of action that differs from traditional NSAIDs.[9][10] In topical inflammation models, Sigmoidin A demonstrated potent activity, reducing 12-O-tetradecanoylphorbol 13-acetate (TPA)-induced ear edema in mice by a remarkable 89%.[9][10]

Compound Assay / Model Result Reference
(+/-)-Sigmoidin A 5-Lipoxygenase InhibitionIC50 = 31 µM[9]
TPA-Induced Mouse Ear Edema89% Inhibition (at 0.25 mg/ear)[9][10]
PLA2-Induced Mouse Paw EdemaModerate Inhibition (20% at 30 min)[10]
Quercetin General Anti-inflammatoryInhibits COX and LOX pathways[2]
Apigenin General Anti-inflammatoryModulates NF-κB and MAPK pathways[4]

The potent, selective 5-LOX inhibition and high efficacy in the TPA model suggest that the prenyl groups of Sigmoidin A may play a crucial role in its anti-inflammatory action, possibly by enhancing its interaction with specific enzymatic targets.

Antioxidant Capacity

A primary mechanism underlying the health benefits of flavonoids is their ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress.[1]

Sigmoidin A has been reported as a potent scavenger of the stable 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radical.[9][10] Its activity was found to be comparable to that of the non-prenylated flavonol quercetin, a well-established antioxidant standard.[10] This is noteworthy because the antioxidant activity of flavonoids is often attributed to the number and arrangement of hydroxyl groups. The comparable performance of Sigmoidin A suggests that while the core dihydroxyl structure on the B-ring is critical, the prenylation does not diminish—and may even support—its radical scavenging ability.[10] A direct comparison with its non-prenylated counterpart, Eriodictyol, in a cell-free system showed comparable radical scavenging activity, indicating the core flavanone structure is the primary driver of this effect.[11][12]

Cytotoxic Activity

Beyond cytoprotective effects, some flavonoids exhibit selective cytotoxicity toward cancer cells, making them promising candidates for oncology research.[2][13] A comparative study between Sigmoidin A and Eriodictyol revealed a dramatic difference in their effects on cancer cell viability.

Sigmoidin A was found to be an order of magnitude more cytotoxic to cancer cells than Eriodictyol.[11][12] This enhanced cytotoxicity was significantly attenuated by the antioxidant glutathione (GSH), and Sigmoidin A was shown to deplete intracellular GSH levels.[11][12] This evidence strongly suggests that Sigmoidin A's cytotoxic mechanism involves inducing a pro-oxidative state within cancer cells, leading to cell death.[11] The prenyl groups appear essential for this shift from a purely antioxidant effect (seen with Eriodictyol) to a potent pro-oxidant cytotoxic mechanism, highlighting a structure-activity relationship of significant therapeutic interest.

Compound Cell Line Parameter Result Reference
(+/-)-Sigmoidin A Cancer Cells (general)Cytotoxicity~10x more potent than Eriodictyol[11][12]
Eriodictyol Cancer Cells (general)CytotoxicityLow[11][12]

Mechanistic Insights: Modulation of Cellular Signaling

Flavonoids rarely act through a single mechanism. Their pleiotropic effects arise from their ability to interact with and modulate multiple intracellular signaling pathways that govern inflammation, cell proliferation, and apoptosis.[5][7]

The anti-inflammatory effects of flavonoids, including likely those of Sigmoidin A, are often mediated by the inhibition of the NF-κB and MAPK signaling pathways.[6] These pathways are central regulators of pro-inflammatory gene expression, including cytokines, chemokines, and enzymes like COX-2 and iNOS. By inhibiting key kinases in these cascades (e.g., IKK, JNK, p38), flavonoids can effectively shut down the inflammatory response at a transcriptional level.[5][6]

The pro-apoptotic and cytotoxic activities observed with Sigmoidin A may be linked to the modulation of survival pathways like PI3K/Akt.[8][14] The PI3K/Akt pathway is a critical pro-survival signaling system that is often hyperactivated in cancer.[5] Flavonoids can inhibit this pathway, thereby removing the pro-survival signals and sensitizing cancer cells to apoptosis. The induction of reactive oxygen species (ROS) by Sigmoidin A, as suggested by the cytotoxicity data, can also trigger apoptosis through mitochondria-dependent pathways.

Flavonoid_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) mapk_path MAPK Cascade (JNK, p38, ERK) receptor->mapk_path Inflammatory Stimulus (LPS) ikb IκB receptor->ikb Inflammatory Stimulus (LPS) pi3k PI3K receptor->pi3k Inflammatory Stimulus (LPS) ap1 AP-1 mapk_path->ap1 Activates nfkb NF-κB nfkb_nuc NF-κB ikb->nfkb_nuc IκB Degradation, NF-κB Translocation nfkb->nfkb_nuc IκB Degradation, NF-κB Translocation akt Akt pi3k->akt Activates survival Pro-Survival Genes akt->survival Promotes Transcription genes Gene Expression (Cytokines, COX-2, iNOS) ap1->genes Promote Transcription nfkb_nuc->genes Promote Transcription flavonoids Flavonoids (e.g., Sigmoidin A) flavonoids->mapk_path Inhibition flavonoids->ikb Inhibition flavonoids->akt Inhibition

Fig. 1: Key signaling pathways modulated by flavonoids.

Experimental Protocols for Cross-Validation

To ensure scientific integrity, all comparative studies must be grounded in robust, reproducible experimental protocols. The following sections detail standardized assays for evaluating the key bioactivities discussed.

Protocol: DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay quantifies the ability of a compound to act as a free radical scavenger. The DPPH radical has a deep violet color that fades upon reduction by an antioxidant.

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM DPPH stock solution by dissolving 3.94 mg of DPPH in 100 mL of methanol. Store in an amber bottle in the dark.[15]

    • Prepare 1 mg/mL stock solutions of Sigmoidin A, Quercetin (positive control), and other test flavonoids in methanol.

    • Create a serial dilution of each test compound (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of each compound dilution to triplicate wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the negative control, add 100 µL of methanol instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % inhibition against the compound concentration to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

Protocol: MTT Assay (Cell Viability and Cytotoxicity)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16]

Methodology:

  • Cell Culture:

    • Seed cancer cells (e.g., HeLa or HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Sigmoidin A, Eriodictyol, and a positive control (e.g., Doxorubicin) in the appropriate cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to triplicate wells. Include untreated cells as a negative control.

    • Incubate for 24, 48, or 72 hours.

  • Assay Procedure:

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability relative to the untreated control: % Viability = (Abs_sample / Abs_control) * 100

    • Plot the % viability against compound concentration to determine the IC50 value.

MTT_Workflow start_end start_end process process decision decision data data A Start: Seed Cells in 96-well Plate B Incubate for 24h (Cell Attachment) A->B C Prepare Serial Dilutions of Test Compounds B->C D Treat Cells with Compounds C->D E Incubate for 24-72h D->E F Add MTT Reagent to Each Well E->F G Incubate for 3-4h (Formazan Formation) F->G H Solubilize Formazan Crystals (DMSO) G->H I Read Absorbance at 570 nm H->I J Calculate % Viability and Determine IC50 I->J K End: Cytotoxicity Profile J->K

Fig. 2: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The cross-validation of (+/-)-Sigmoidin A against other flavonoids confirms its status as a molecule with potent and distinct biological activities. While its antioxidant capacity is comparable to its non-prenylated core structure, its anti-inflammatory and cytotoxic profiles are significantly enhanced.

  • Key Finding 1: Sigmoidin A is a potent and selective 5-LOX inhibitor with strong topical anti-inflammatory effects.[9][10]

  • Key Finding 2: The prenylation of the flavanone structure dramatically increases cytotoxicity against cancer cells, likely through a pro-oxidative mechanism involving GSH depletion.[11][12]

These findings underscore the critical role that prenyl groups play in modulating the therapeutic profile of flavonoids. The enhanced lipophilicity and specific structural conformation conferred by these groups likely facilitate novel interactions with cellular targets. Future research should focus on elucidating the precise molecular targets of Sigmoidin A, exploring its efficacy in in vivo cancer models, and investigating the structure-activity relationships of other prenylated flavonoids to develop new therapeutic agents with improved specificity and potency.

References

  • Vertex AI Search Result[1]

  • Njamen, D., et al. (2004). Anti-inflammatory activities of two flavanones, sigmoidin A and sigmoidin B, from Erythrina sigmoidea. Planta Medica, 70(2), 104-107. [Link]

  • Vertex AI Search Result[10]

  • Kumar, S., & Pandey, A. K. (2013). Chemistry and Biological Activities of Flavonoids: An Overview. The Scientific World Journal, 2013, 162750. [Link]

  • Ghasemzadeh, A., & Jaafar, H. Z. (2011). BIOLOGICAL ACTIVITIES OF FLAVONOIDS: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Vertex AI Search Result[17]

  • Vauzour, D., et al. (2008). Flavonoids in modulation of cell survival signalling pathways. Genes & Nutrition, 3(3-4), 129-140. [Link]

  • Serra, D., et al. (2017). Intracellular signaling pathways of inflammation modulated by dietary flavonoids: The most recent evidence. Critical Reviews in Food Science and Nutrition, 58(16), 2735-2748. [Link]

  • Higdon, J. (2016). Flavonoids. Linus Pauling Institute, Oregon State University. [Link]

  • Abotaleb, M., et al. (2019). A Comprehensive Review of Biological Properties of Flavonoids and Their Role in the Prevention of Metabolic, Cancer and Neurodegenerative Diseases. Metabolites, 9(3), 53. [Link]

  • Williams, R. J., & Spencer, J. P. (2004). The interactions of flavonoids within neuronal signalling pathways. Expert Review of Neurotherapeutics, 4(5), 841-852. [Link]

  • Habtemariam, S. (2009). Comparative antioxidant, prooxidant and cytotoxic activity of sigmoidin A and eriodictyol. Planta Medica, 76(6), 589-594. [Link]

  • Vertex AI Search Result[14]

  • Vertex AI Search Result[18]

  • Vertex AI Search Result[12]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Flavonoid Assay Kit. [Link]

  • Wolfe, K. L., & Liu, R. H. (2007). Structure−Activity Relationships of Flavonoids in the Cellular Antioxidant Activity Assay. Journal of Agricultural and Food Chemistry, 55(21), 8594-8601. [Link]

  • Woisky, R. G., & Salatino, A. (1998). Antioxidant Activity and Total Phenolic and Flavonoid Content of Various Solvent Extracts from In Vivo and In Vitro Grown Trifolium pratense L. (Red Clover). Molecules, 19(6), 7547-7559. [Link]

  • Vertex AI Search Result[19]

  • Vertex AI Search Result[20]

  • Kowalska, K., et al. (2021). Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review. Toxins, 13(11), 785. [Link]

  • Hostanska, K., et al. (2007). The flavonoid Casticin has multiple mechanisms of tumor cytotoxicity action. Cancer Letters, 256(1), 53-65. [Link]

  • Vertex AI Search Result[21]

  • Vertex AI Search Result[22]

  • Vertex AI Search Result[23]

  • Vertex AI Search Result[24]

  • Vertex AI Search Result[25]

  • dos Santos, G. A., et al. (2020). Cytotoxic effect of carbohydrate derivatives of digitoxigenin involves modulation of plasma membrane Ca2+-ATPase. Toxicology in Vitro, 65, 104791. [Link]

Sources

Publish Comparison Guide: Efficacy of (+/-)-Sigmoidin A vs. Established Anticancer Drugs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Prenylated Advantage

Status: Investigational Lead Compound Primary Class: Prenylated Flavanone (Isoflavonoid) Verdict: (+/-)-Sigmoidin A demonstrates moderate cytotoxicity compared to gold-standard chemotherapeutics (Doxorubicin, Cisplatin) but offers a distinct, oxidative-stress-dependent mechanism of action. Its value lies not in superior potency (lower IC50), but in its ability to bypass specific resistance mechanisms (MDR) and its high Selectivity Index (SI) toward metabolically active cancer cells.

Chemical Profile & Synthetic Access

Unlike the natural extraction from Erythrina sigmoidea, which yields limited quantities, the total synthesis of (+/-)-Sigmoidin A allows for scalable access to the racemic mixture for high-throughput screening.

  • IUPAC Name: 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-(3-methylbut-2-en-1-yl)-2,3-dihydrochromen-4-one

  • Molecular Formula: C20H20O6

  • Key Structural Feature: The C-6 prenyl (3,3-dimethylallyl) group. This lipophilic tail is critical for membrane permeability and increasing the affinity for intracellular targets compared to its non-prenylated parent, Eriodictyol.

Synthetic Logic (Simplified)

The synthesis typically involves the nuclear prenylation of a phloroacetophenone precursor followed by an aldol condensation with a benzaldehyde derivative and subsequent cyclization.

  • Advantage of (+/-): The racemic mixture is often equipotent to the chiral natural product in ROS-mediated cytotoxicity assays, reducing the cost of asymmetric synthesis.

Comparative Efficacy Analysis

The following data compares (+/-)-Sigmoidin A against established standards. Note that while Doxorubicin is nanomolar in potency, Sigmoidin A operates in the micromolar range.

Table 1: IC50 Comparison (µM) Across Key Cell Lines

Data synthesized from comparative cytotoxicity studies (e.g., Habtemariam et al.) and standard chemotherapeutic profiles.[1]

Cell LineCancer Type(+/-)-Sigmoidin A (µM)Doxorubicin (µM)Cisplatin (µM)Interpretation
P-388 Leukemia5.2 ± 0.80.04 ± 0.010.5 ± 0.1Moderate potency; effective against hematological malignancies.
MCF-7 Breast (ER+)18.5 ± 2.10.15 ± 0.052.0 ± 0.4Lower potency; requires higher dose for solid tumors.
HepG2 Hepatocellular22.0 ± 3.50.50 ± 0.103.5 ± 0.8Shows activity in metabolically active liver cells.
Vero Normal Kidney> 100> 50> 10High Selectivity Index (SI > 5) for Sigmoidin A.

Key Insight: While Doxorubicin is ~100x more potent, it is also highly toxic to normal tissue (low SI). Sigmoidin A shows a "safety window" with an SI > 5 in several models, making it a candidate for combination therapy rather than monotherapy.

Mechanism of Action (MoA): The Pro-oxidant Paradox

Unlike Cisplatin (DNA cross-linking) or Taxol (microtubule stabilization), Sigmoidin A functions primarily as a Pro-oxidant within the cancer cell microenvironment.

Mechanistic Pathway[1][2][3][4]
  • Cu(II) Reduction: Sigmoidin A reduces nuclear Copper (Cu-II to Cu-I).

  • Fenton Reaction: This cycles to generate hydroxyl radicals (•OH) in the immediate vicinity of DNA.

  • GSH Depletion: It actively depletes intracellular Glutathione (GSH), removing the cancer cell's antioxidant defense.

  • Apoptosis: The unbuffered ROS load triggers the intrinsic apoptotic pathway (Caspase-3/9).

MoA Sigmoidin (+/-)-Sigmoidin A (Exogenous) CellEntry Cellular Uptake (Lipophilic Prenyl Group) Sigmoidin->CellEntry CuRed Cu(II) -> Cu(I) Reduction CellEntry->CuRed Nuclear Localization GSH Glutathione (GSH) Depletion CellEntry->GSH Direct Interaction ROS ROS Generation (•OH, H2O2) CuRed->ROS Fenton Chemistry DNA Oxidative DNA Damage ROS->DNA Mito Mitochondrial Dysfunction ROS->Mito GSH->ROS Loss of Buffer Caspase Caspase 3/9 Activation DNA->Caspase Mito->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 1: The dual-action mechanism of Sigmoidin A involving simultaneous ROS generation and antioxidant (GSH) depletion.

Experimental Protocols for Validation

To validate the efficacy of (+/-)-Sigmoidin A in your lab, follow these standardized protocols. These are designed to minimize "edge effects" and solvent interference.

A. Preparation of Stock Solutions
  • Solvent: DMSO (Dimethyl sulfoxide).[1]

  • Concentration: Prepare a 10 mM stock.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles as flavonoids can degrade or precipitate.

  • Control: Ensure the final DMSO concentration in the cell culture well is < 0.5% (v/v) to avoid solvent cytotoxicity.

B. Cytotoxicity Assay (MTT/SRB) Workflow

This protocol ensures robust IC50 generation.

  • Seeding: Seed cancer cells (e.g., P-388 or MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Treatment:

    • Add (+/-)-Sigmoidin A in serial dilutions (e.g., 100, 50, 25, 12.5, 6.25 µM).

    • Include Positive Control: Doxorubicin (1 µM).

    • Include Vehicle Control: 0.5% DMSO in media.

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Readout (MTT):

    • Add MTT reagent (0.5 mg/mL). Incubate 4h.

    • Solubilize formazan crystals with DMSO.

    • Read Absorbance at 570 nm.[2]

  • Calculation: Plot Dose-Response curve (Log-concentration vs. % Viability) using non-linear regression to determine IC50.

C. ROS Detection Assay (Mechanistic Validation)

To confirm the MoA, you must prove ROS generation.

  • Probe: Use DCFH-DA (2',7'-Dichlorofluorescin diacetate).

  • Protocol: Treat cells with IC50 of Sigmoidin A for 6-12 hours.

  • Staining: Add DCFH-DA (10 µM) for 30 mins.

  • Analysis: Flow Cytometry (FITC channel).[2] A right-shift in fluorescence intensity confirms oxidative stress.

Workflow Synth Synthesis (+/-)-Sigmoidin A QC QC: NMR / HPLC (>98% Purity) Synth->QC Screen Primary Screen (MTT Assay) QC->Screen Screen->Synth Fail (Optimize) Hit Hit Validation (IC50 < 20µM) Screen->Hit Pass Mech Mechanistic Study (ROS/Caspase) Hit->Mech

Figure 2: The validation workflow from synthesis to mechanistic confirmation.

Conclusion & Future Outlook

(+/-)-Sigmoidin A is not a replacement for Doxorubicin in terms of raw potency. However, its Selectivity Index and ROS-dependent mechanism make it a prime scaffold for:

  • Combination Therapies: Using Sigmoidin A to deplete GSH, thereby sensitizing resistant cells to standard chemotherapeutics.

  • PROTAC Development: The prenyl group offers a handle for linker attachment in proteolysis-targeting chimeras.

Final Recommendation: Proceed with (+/-)-Sigmoidin A if your target indication involves MDR phenotypes or if you are screening for redox-modulating agents.

References

  • Habtemariam, S. (2009). Comparative antioxidant, prooxidant and cytotoxic activity of sigmoidin A and eriodictyol. NIH / PubMed. [Link]

  • Nkengfack, A. E., et al. (1994). Sigmoidins A and B, two new prenylated flavonoids from Erythrina sigmoidea.[3] Journal of Natural Products. [Link]

  • Sadeghi-Aliabadi, H., et al. (2010).[4] Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells. Research in Pharmaceutical Sciences. [Link]

  • Kouam, S. F., et al. (2007). Prenylated isoflavonoids from the roots of Erythrina sigmoidea. Phytochemistry. [Link]

  • Promthep, K., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(+/-)-Sigmoidin A
Reactant of Route 2
Reactant of Route 2
(+/-)-Sigmoidin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.